molecular formula C6H14O B12380680 1-Hexanol-d2

1-Hexanol-d2

Cat. No.: B12380680
M. Wt: 104.19 g/mol
InChI Key: ZSIAUFGUXNUGDI-QDNHWIQGSA-N
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Description

1-Hexanol-d2 is a useful research compound. Its molecular formula is C6H14O and its molecular weight is 104.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14O

Molecular Weight

104.19 g/mol

IUPAC Name

5,6-dideuteriohexan-1-ol

InChI

InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3/i1D,2D

InChI Key

ZSIAUFGUXNUGDI-QDNHWIQGSA-N

Isomeric SMILES

[2H]CC([2H])CCCCO

Canonical SMILES

CCCCCCO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-Hexanol-d2: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Hexanol-d2 (n-Hexyl-1,1-d2 Alcohol), a deuterated form of 1-Hexanol. Due to the limited availability of specific experimental data for the deuterated compound, this guide leverages data from its non-deuterated analogue, 1-Hexanol, and outlines the expected isotopic effects. It also details relevant experimental protocols and logical workflows for its synthesis and characterization, fulfilling the needs of researchers and professionals in drug development and other scientific fields.

Core Chemical and Physical Properties

Stable isotope-labeled compounds such as this compound are valuable tools in research, particularly in mechanistic studies, metabolic fate analysis, and as internal standards in quantitative mass spectrometry.[1] The deuterium labeling at the C1 position provides a distinct mass signature without significantly altering the compound's chemical reactivity.

Quantitative Data Summary

The physical and chemical properties of this compound are expected to be very similar to those of 1-Hexanol. The primary difference will be in the molecular weight due to the presence of two deuterium atoms. Other properties such as boiling point, melting point, and density may show slight variations, known as isotopic effects.[2] The following tables summarize the available data for this compound and the comprehensive data for 1-Hexanol.

Table 1: Properties of this compound (n-Hexyl-1,1-d2 Alcohol)

PropertyValueSource
CAS Number 52598-04-6[3]
Molecular Formula CH₃(CH₂)₄CD₂OH[4]
Molecular Weight 104.19 g/mol
Isotopic Enrichment 99 atom % D

Table 2: Chemical and Physical Properties of 1-Hexanol

PropertyValueSource
CAS Number 111-27-3[5]
Molecular Formula C₆H₁₄O[5]
Molecular Weight 102.17 g/mol [5]
Appearance Colorless liquid[5]
Odor Characteristic, mild, sweet[5]
Boiling Point 156-157 °C[6]
Melting Point -52 °C[6]
Density 0.814 g/mL at 25 °C[6]
Solubility in Water 5.9 g/L at 20 °C[7]
Vapor Pressure 1 mmHg at 25.6 °C[6]
Refractive Index (n20/D) 1.418[6]
Flash Point 60 °C (closed cup)[6]
Autoignition Temperature 293 °C

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of the physical properties of this compound. The following are standard methodologies that can be readily adapted for this purpose.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a sufficient quantity of liquid, the distillation method provides an accurate measurement.

Materials:

  • Round-bottom flask

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flask

  • Heating mantle or oil bath

  • Boiling chips

  • Thermometer

  • This compound sample

Procedure:

  • Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Begin heating the flask gently.

  • Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

  • The boiling point should be recorded as a range from the first drop of distillate to when the bulk of the material has distilled.

Determination of Density (Pycnometer Method)

The density of a liquid is its mass per unit volume. A pycnometer (or specific gravity bottle) is used for precise measurements.

Materials:

  • Pycnometer of a known volume

  • Analytical balance

  • Thermometer

  • This compound sample

Procedure:

  • Clean and dry the pycnometer thoroughly and weigh it accurately on an analytical balance (m₁).

  • Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to overflow.

  • Carefully wipe the outside of the pycnometer dry and weigh it again (m₂).

  • Record the temperature of the liquid.

  • The mass of the liquid is (m₂ - m₁).

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnogram.

  • For highest accuracy, the procedure should be repeated with deionized water to calibrate the exact volume of the pycnometer at the measurement temperature.

Synthesis and Characterization Workflow

While no specific signaling pathways involving this compound are documented, a logical workflow for its synthesis and subsequent characterization is a common requirement in research settings. This workflow can be visualized to delineate the experimental process.

Synthesis of this compound

A common method for the synthesis of deuterated primary alcohols is the reduction of the corresponding carboxylic acid or ester using a deuterated reducing agent. Lithium aluminum deuteride (LiAlD₄) is a powerful and effective reagent for this purpose.[][9]

Synthesis_of_1_Hexanol_d2 Synthesis Pathway of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Hexanoic_acid Hexanoic Acid Reduction Reduction Hexanoic_acid->Reduction LiAlD4 Lithium Aluminum Deuteride (LiAlD₄) LiAlD4->Reduction 1_Hexanol_d2 This compound Reduction->1_Hexanol_d2

Caption: Synthetic route for this compound via reduction of hexanoic acid.

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a typical experimental workflow from the synthesis of this compound to its final characterization.

Experimental_Workflow Experimental Workflow for this compound Start Start Synthesis Synthesis of this compound (Reduction of Hexanoic Acid with LiAlD₄) Start->Synthesis Workup Aqueous Work-up (Quenching and Extraction) Synthesis->Workup Purification Purification (Distillation) Workup->Purification Characterization Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ²H, ¹³C) Characterization->NMR MS Mass Spectrometry (Confirm Molecular Weight) Characterization->MS IR IR Spectroscopy (Confirm O-H and C-D stretch) Characterization->IR Purity Purity Analysis (GC-MS) Characterization->Purity End End Purity->End

Caption: Logical workflow for the synthesis and characterization of this compound.

Spectroscopic Data of 1-Hexanol (for reference)

Spectroscopic data is essential for the structural elucidation and confirmation of this compound. While specific spectra for the deuterated compound are not widely published, the data for 1-Hexanol provides a valuable reference.

  • ¹H NMR: The proton NMR of this compound would be expected to be very similar to that of 1-Hexanol, with the significant difference being the absence of the triplet corresponding to the -CH₂-OH protons at the C1 position.

  • ¹³C NMR: The carbon NMR would show a signal for the C1 carbon coupled to deuterium, which would appear as a multiplet with a lower intensity compared to the corresponding signal in 1-Hexanol.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum of this compound would be observed at m/z = 104, corresponding to its increased molecular weight. The fragmentation pattern would also be altered by the presence of the C-D bonds. The mass spectrum of 1-hexanol shows characteristic fragmentation including a loss of water (M-18 peak).[10][11]

Applications in Drug Development and Research

Deuterated compounds like this compound serve several critical functions in the field of drug development and research:

  • Internal Standards: Due to their similar chemical properties and distinct mass, deuterated compounds are ideal internal standards for quantitative analysis by mass spectrometry, allowing for accurate determination of analyte concentrations in complex biological matrices.[1]

  • Metabolic Studies: Isotope labeling helps in tracing the metabolic fate of molecules in vivo and in vitro. By tracking the deuterated label, researchers can identify metabolites and understand metabolic pathways.

  • Mechanistic Studies: The kinetic isotope effect, a change in the reaction rate upon isotopic substitution, can be used to probe reaction mechanisms and identify rate-determining steps.

This guide provides a foundational understanding of this compound for researchers and professionals. While specific experimental data for the deuterated compound is scarce, the provided information on its non-deuterated counterpart, along with general experimental protocols and logical workflows, offers a robust starting point for its synthesis, characterization, and application in a research setting.

References

A Technical Guide to the Isotopic Purity and Stability of 1-Hexanol-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the critical quality attributes of 1-Hexanol-d2, focusing on its isotopic purity and stability. Understanding these parameters is essential for the successful application of this deuterated compound in fields ranging from metabolic research and pharmacokinetic studies to the development of novel therapeutics. Accurate characterization ensures data integrity, reproducibility, and compliance with regulatory standards.

Isotopic Purity Assessment

Isotopic purity, or isotopic enrichment, quantifies the extent to which the hydrogen atoms at specified positions in a molecule have been replaced with deuterium. For this compound (specifically 1,1-dideuteriohexan-1-ol), this refers to the percentage of molecules in which both hydrogen atoms on the first carbon have been substituted with deuterium. High isotopic purity is crucial as even minor deviations can impact reaction kinetics, metabolic pathways, and the analytical interpretation of experimental results.

Analytical Methodologies

A combination of spectroscopic and spectrometric techniques is typically employed to provide a comprehensive characterization of isotopic purity. No single technique provides a complete picture; therefore, a multi-faceted approach is recommended.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for determining the location and extent of deuteration.[2]

    • ¹H NMR (Proton NMR): In a ¹H NMR spectrum, the signal corresponding to the protons at the deuterated position (C1) will be absent or significantly diminished. The reduction in the signal's integral value relative to other non-deuterated positions in the molecule is a primary indicator of isotopic substitution.[1]

    • ²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing definitive proof of their presence and location within the molecule. A resonance signal will appear at the chemical shift corresponding to the deuterated site.[1] Combining ¹H and ²H NMR offers a robust method for quantifying isotopic abundance.[3]

  • Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and isotopic distribution. It is invaluable for confirming the overall level of deuteration.[1]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds like 1-hexanol, GC-MS separates the sample from impurities before mass analysis. The mass spectrum will show a molecular ion peak shifted by +2 daltons compared to the non-deuterated standard, confirming the presence of two deuterium atoms.[1]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or complex mixtures, LC-MS is the preferred method. High-resolution mass spectrometry (HRMS), particularly with Time-of-Flight (TOF) analyzers, can resolve different isotopologues, allowing for precise quantification of isotopic enrichment.[4][5]

Data Presentation: Isotopic Purity

Quantitative data from analytical assessments are summarized below.

Parameter Specification Methodology Notes
Isotopic Purity (Atom % D)≥ 99%NMR, Mass SpectrometryRepresents the percentage of deuterium at the labeled C1 position.[6]
Chemical Purity≥ 98%GC-MS, HPLCEnsures the absence of other chemical impurities that could interfere with experiments.[6]
Table 1: Comparison of Analytical Techniques for Isotopic Purity Determination
Technique Strengths Limitations
¹H NMR Excellent for determining the position of deuteration by observing signal disappearance. Routinely available.Indirect measurement. Partial substitution can lead to ambiguous peak broadening.[1]
²H NMR Direct detection and confirmation of deuterium at specific sites.[1]Requires a specialized spectrometer or probe. Lower sensitivity compared to ¹H NMR.
GC-MS High sensitivity. Provides molecular weight confirmation and separates volatile impurities.[1]Cannot distinguish between positional isotopomers of the same mass.[7] Fragmentation can complicate analysis.
HRMS (TOF) High mass accuracy allows for excellent resolution between isotopologues, enabling precise purity calculations.[4]Higher instrument cost. Requires careful method development to avoid interferences.[4]
Experimental Protocols
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) in an NMR tube. Add an internal standard with a known concentration if quantitative analysis (qNMR) is required.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Integrate the signals corresponding to the non-deuterated protons (e.g., the terminal methyl group at C6) and any residual proton signal at the C1 position.

    • Calculate the deuteration level by comparing the integral of the C1 position to the integrals of the non-deuterated positions.

  • ²H NMR Acquisition:

    • Using a broadband or deuterium-specific probe, acquire a ²H NMR spectrum.

    • Confirm the presence of a signal at the chemical shift corresponding to the C1 position.

  • Data Analysis: Compare the ¹H and ²H spectra with a non-deuterated 1-hexanol standard to confirm the position and quantify the level of isotopic enrichment.[1]

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • GC Method:

    • Injector: Split/splitless, 250°C.

    • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range that includes the expected molecular ions of both the deuterated and any un-deuterated species (e.g., m/z 30-150).

  • Data Analysis:

    • Identify the peak corresponding to 1-hexanol in the total ion chromatogram.

    • Analyze the mass spectrum of this peak.

    • Determine the relative abundances of the molecular ion for this compound (m/z 104) and non-deuterated 1-hexanol (m/z 102). Calculate the isotopic purity based on these relative abundances.

Mandatory Visualization

Isotopic_Purity_Workflow Workflow for Isotopic Purity Assessment of this compound cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_result Final Determination Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H and ²H) Prep_NMR->NMR MS Mass Spectrometry (GC-MS or HRMS) Prep_MS->MS Data_NMR Analyze Signal Integrals & Shifts NMR->Data_NMR Data_MS Analyze Molecular Ion Abundance MS->Data_MS Purity Calculate Isotopic Purity (Atom % D) Data_NMR->Purity Data_MS->Purity

Caption: Workflow for Isotopic Purity Assessment.

Stability Profile

The stability of this compound is a measure of its ability to maintain its chemical and isotopic integrity over time under specific storage and handling conditions. Degradation can lead to the formation of impurities or back-exchange of deuterium for hydrogen, compromising the quality and efficacy of the compound.

Factors Influencing Stability
  • Temperature: Elevated temperatures can accelerate degradation pathways. Recommended storage is typically at room temperature or under refrigeration.[8][9]

  • Light: Photodegradation can occur, especially under UV light. Storage in amber or opaque containers is advised.

  • Oxidizing Agents: 1-Hexanol is incompatible with strong oxidizing agents, which can lead to unwanted chemical reactions.[8]

  • Acids and Bases: Strong acids or bases can catalyze degradation or, in the presence of protic sources, potentially facilitate H-D exchange, although C-D bonds are generally stable.[8]

  • Storage Container: The compound should be stored in a tightly sealed, inert container to prevent contamination and evaporation.[10][11]

Recommended Storage and Handling

Based on safety data for 1-hexanol, the following conditions are recommended to ensure long-term stability.

Table 2: Recommended Storage and Handling for this compound
Condition Recommendation
Temperature Store at room temperature (15-25°C) or refrigerated (2-8°C).[8][9]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible.
Container Tightly sealed glass container (e.g., amber vial).[8][10]
Light Protect from light.
Handling Handle in a well-ventilated area. Avoid contact with strong oxidizing agents and strong acids.[8][10]
Stability Data

Formal long-term stability studies for this compound are not extensively published. However, the non-deuterated product is considered stable under normal storage conditions.[8] A stability testing protocol, as outlined below, should be followed to establish a re-test period or shelf-life. A study on a similar compound, 2-ethyl-1-hexanol, showed that when properly formulated, it remained stable, retaining 97% of its concentration after 21 days at room temperature in a sealed container.[12]

Protocol for Stability Testing

This protocol is based on general principles outlined in ICH guidelines for stability testing.[13][14]

  • Batch Selection: Use at least one batch of this compound with a well-characterized initial purity.

  • Container Closure System: Store samples in the same type of container proposed for long-term storage.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: Test at 0, 3, and 6 months.[14]

  • Analytical Tests: At each time point, perform tests to assess stability. This should include:

    • Assay/Purity: Use GC or HPLC to determine chemical purity and identify any degradation products.

    • Isotopic Purity: Use NMR or MS to confirm that no significant H-D back-exchange has occurred.

    • Appearance: Visually inspect for changes in color or clarity.

  • Evaluation: Analyze the data for trends. A significant change is typically defined as a failure to meet the established purity specification. The results are used to establish a retest period, which is the time during which the material is expected to remain within its specification under the defined storage conditions.

Mandatory Visualization

Stability_Study_Workflow General Workflow for a Stability Study cluster_storage Storage Conditions cluster_testing Periodic Testing Start Select Batch of This compound Initial Time Point: 0 Months - Full Initial Analysis (Purity, Appearance, etc.) Start->Initial LongTerm Long-Term Storage (e.g., 25°C / 60% RH) Initial->LongTerm Accelerated Accelerated Storage (e.g., 40°C / 75% RH) Initial->Accelerated Test_LT Test at 3, 6, 9, 12... months LongTerm->Test_LT Test_Acc Test at 3, 6 months Accelerated->Test_Acc Analysis Analyze for Degradation & Isotopic Exchange Test_LT->Analysis Test_Acc->Analysis Evaluation Evaluate Data Trends Against Specifications Analysis->Evaluation End Establish Retest Period or Shelf-Life Evaluation->End

References

In-Depth Technical Guide: Synthesis and Commercial Availability of 1-Hexanol-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and commercial availability of 1-Hexanol-d2 (deuterated 1-hexanol), a valuable isotopically labeled compound for various research applications, including metabolic studies, reaction mechanism elucidation, and as an internal standard in analytical chemistry.

Introduction to this compound

This compound is a form of 1-hexanol where two hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic substitution imparts a greater mass to the molecule without significantly altering its chemical properties, making it an ideal tracer in mass spectrometry-based analyses. The most common isotopologue is 1-Hexanol-1,1-d2, where the deuterium atoms are located on the carbon bearing the hydroxyl group.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is through the reduction of a suitable hexanoyl precursor using a deuterated reducing agent. The most common and effective reagent for this transformation is Lithium Aluminum Deuteride (LiAlD₄).

Key Synthetic Pathway: Reduction of Hexanoic Acid or its Ester

The general principle of this synthesis involves the nucleophilic addition of a deuteride ion (D⁻) from LiAlD₄ to the carbonyl carbon of either hexanoic acid or one of its esters, such as ethyl hexanoate. This is followed by a second deuteride addition to the intermediate aldehyde, ultimately yielding 1-Hexanol-1,1-d2 after an aqueous workup.

Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Reagent cluster_2 Intermediate cluster_3 Product Hexanoic_Acid Hexanoic Acid Hexanal_d1 Hexanal-1-d Hexanoic_Acid->Hexanal_d1 1. LiAlD₄ Ethyl_Hexanoate Ethyl Hexanoate Ethyl_Hexanoate->Hexanal_d1 1. LiAlD₄ LiAlD4 Lithium Aluminum Deuteride (LiAlD₄) Hexanol_d2 1-Hexanol-1,1-d2 Hexanal_d1->Hexanol_d2 2. LiAlD₄ 3. H₂O workup

Figure 1: General synthetic scheme for 1-Hexanol-1,1-d2.

Detailed Experimental Protocol: Reduction of Ethyl Hexanoate with LiAlD₄

Materials:

  • Ethyl hexanoate

  • Lithium aluminum deuteride (LiAlD₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • 10% Sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium sulfate solution

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is dried in an oven and assembled while hot. The apparatus is then allowed to cool under a stream of dry nitrogen.

  • Reagent Addition: A solution of ethyl hexanoate in anhydrous diethyl ether is placed in the dropping funnel. A suspension of LiAlD₄ in anhydrous diethyl ether is prepared in the reaction flask.

  • Reaction: The flask containing the LiAlD₄ suspension is cooled in an ice-salt bath to -10°C. The ethyl hexanoate solution is added dropwise from the dropping funnel to the stirred suspension of LiAlD₄ at a rate that maintains the reaction temperature below 10°C.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) on silica plates, using a suitable eluent such as dichloromethane.

  • Quenching: Once the reaction is complete, the excess LiAlD₄ is cautiously decomposed by the slow, dropwise addition of saturated aqueous sodium sulfate. It is crucial to ensure all the reagent is destroyed before proceeding.

  • Workup: 10% sulfuric acid is added to the reaction mixture. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude this compound is then purified by distillation under reduced pressure.

Commercial Availability

This compound is commercially available from several reputable suppliers of isotopically labeled compounds. These products are typically intended for research and development purposes.

SupplierProduct NameCAS NumberIsotopic PurityAvailable Quantities
CDN Isotopes n-Hexyl-1,1-d2 Alcohol52598-04-699 atom % D0.25 g, 0.5 g
LGC Standards n-Hexyl-1,1-d2 Alcohol52598-04-699 atom % D, min 98% Chemical Purity0.25 g, 0.5 g
MedChemExpress This compound1335436-46-8Not specifiedInquire

Note: Availability and specifications are subject to change. Please consult the suppliers' websites for the most current information.

Characterization Data

Characterization of this compound is crucial to confirm its identity and isotopic enrichment. The primary analytical techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 1-Hexanol-1,1-d2, the characteristic triplet corresponding to the -CH₂OH protons in unlabeled 1-hexanol (typically around 3.6 ppm) will be absent. The integration of the remaining proton signals will be consistent with the deuterated structure.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) that is two mass units higher than that of unlabeled 1-hexanol (m/z 102.17). Therefore, the molecular ion peak for 1-Hexanol-1,1-d2 is expected at approximately m/z 104.19.

Workflow for Quality Control of this compound:

G cluster_0 Synthesis & Purification cluster_1 Analytical Characterization cluster_2 Data Analysis & Verification cluster_3 Final Product Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR ¹H NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Structure_Verification Structure Confirmation NMR->Structure_Verification Purity_Assessment Isotopic & Chemical Purity Assessment MS->Purity_Assessment Final_Product Certified this compound Structure_Verification->Final_Product Purity_Assessment->Final_Product

Figure 2: Quality control workflow for this compound.

Conclusion

The synthesis of this compound is readily achievable through the reduction of hexanoic acid or its esters with Lithium Aluminum Deuteride. For researchers requiring this labeled compound, several commercial suppliers offer high-purity this compound. The identity and isotopic enrichment of the product should always be verified by appropriate analytical techniques such as NMR and mass spectrometry. This guide provides the foundational knowledge for scientists and professionals in drug development to either synthesize or procure this compound for their research needs.

A Technical Guide to the Solubility of 1-Hexanol-d2 in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-Hexanol-d2. While specific data for the deuterated form is limited, the solubility of 1-Hexanol serves as a reliable and accurate proxy due to the negligible impact of deuterium substitution on intermolecular forces governing solubility. This document presents collated solubility data, detailed experimental methodologies for solubility determination, and a logical workflow for assessing solubility.

Quantitative Solubility Data

The solubility of 1-Hexanol is dictated by the interplay between its polar hydroxyl (-OH) group, which can participate in hydrogen bonding, and its six-carbon nonpolar alkyl chain. This dual nature results in varying degrees of solubility across different solvent classes. The following table summarizes the available quantitative and qualitative solubility data for 1-Hexanol in a range of common laboratory solvents.

SolventSolvent TypeSolubility of 1-HexanolTemperature (°C)
WaterPolar Protic5.9 g/L[1][2]20
WaterPolar Protic0.59 g/100mL20
EthanolPolar ProticMiscible[1][2]Not Specified
MethanolPolar ProticSolubleNot Specified
AcetonePolar AproticSolubleNot Specified
Diethyl EtherPolar AproticMiscible[1][2]Not Specified
ChloroformNonpolarSolubleNot Specified
BenzeneNonpolarMiscibleNot Specified
Carbon TetrachlorideNonpolarSlightly miscibleNot Specified
HexaneNonpolarHighly SolubleNot Specified
TolueneNonpolarMiscibleNot Specified

Experimental Protocols for Solubility Determination

A precise and reproducible methodology is critical for determining the solubility of a compound. The following is a general protocol for the quantitative determination of the solubility of a liquid, such as this compound, in a liquid solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Objective: To determine the mass of this compound that can be dissolved in a specific volume of a solvent at a controlled temperature to the point of saturation.

Materials:

  • This compound

  • Selected laboratory solvent (e.g., water, ethanol, hexane)

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled water bath or incubator

  • Calibrated volumetric flasks and pipettes

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Centrifuge (optional)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Syringes and syringe filters (if necessary)

Procedure:

  • Temperature Control: Set the water bath or incubator to the desired experimental temperature (e.g., 25 °C) and allow it to equilibrate.

  • Sample Preparation:

    • Add a known volume of the solvent to a series of glass vials.

    • To each vial, add an excess amount of this compound. The goal is to have a visible excess of the solute, indicating that the solution is saturated.

    • Add a small magnetic stir bar to each vial.

  • Equilibration:

    • Securely cap the vials and place them in the temperature-controlled environment.

    • Stir the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solvent is fully saturated with this compound. The required time may vary depending on the solvent and should be determined empirically.

  • Phase Separation:

    • After equilibration, cease stirring and allow the undissolved this compound to settle.

    • To ensure complete separation of the undissolved solute from the saturated solution, centrifugation of the vials can be performed.

  • Sample Analysis:

    • Carefully extract an aliquot of the clear, saturated supernatant using a calibrated pipette. Be cautious not to disturb the undissolved layer.

    • If necessary, filter the aliquot using a syringe filter compatible with the solvent to remove any suspended micro-droplets.

    • Prepare a series of calibration standards of this compound in the same solvent with known concentrations.

    • Analyze the calibration standards and the saturated solution sample using a suitable analytical method, such as GC-FID.

    • Construct a calibration curve from the standards and use it to determine the concentration of this compound in the saturated sample.

  • Data Reporting:

    • Express the solubility as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_output Output start Start temp_control Set Temperature start->temp_control solvent_prep Prepare Solvent temp_control->solvent_prep solute_add Add Excess this compound solvent_prep->solute_add stir Stir Mixture (24-48h) solute_add->stir settle Settle Undissolved Solute stir->settle extract Extract Supernatant settle->extract analyze Analyze Concentration (e.g., GC-FID) extract->analyze calculate Calculate Solubility analyze->calculate report Report Solubility Data calculate->report end End report->end

Caption: Workflow for determining the solubility of this compound.

References

The Uncharted Isotopic Landscape: A Technical Guide to the Natural Abundance of Deuterium in 1-Hexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Significance of Natural Deuterium Abundance

Deuterium (²H or D), a stable isotope of hydrogen, is naturally present in all hydrogen-containing compounds at a low concentration, approximately 0.0156% on Earth[1]. The precise distribution of deuterium within a molecule, known as its site-specific natural isotopic fractionation (SNIF), is not random. It is a signature of the molecule's synthetic history, reflecting the kinetic and thermodynamic isotope effects of the enzymatic and chemical reactions involved in its formation[2]. For drug development professionals, understanding the natural deuterium distribution in a molecule can be crucial for:

  • Authenticity and Origin Determination: Establishing a baseline isotopic fingerprint for raw materials and active pharmaceutical ingredients (APIs) to ensure quality and trace origin.

  • Metabolic Fate Studies: The "deuterome" of a drug candidate can influence its metabolic stability. Knowledge of the natural deuterium abundance provides a reference for studies involving deuterated analogs designed to alter metabolic pathways.

  • Mechanism of Action Investigations: Isotope effects can provide insights into reaction mechanisms, including those of drug-target interactions.

Expected Site-Specific Natural Abundance of Deuterium in 1-Hexanol

While direct empirical data for 1-Hexanol is not available in the reviewed literature, the principles of isotopic fractionation during the biosynthesis of fatty alcohols allow for a theoretical estimation of the relative deuterium distribution. Fatty alcohols like 1-hexanol are typically derived from the reduction of fatty acids, which are biosynthesized via the fatty acid synthase (FAS) pathway. The hydrogen atoms at different positions in the hexanol chain originate from different sources (e.g., water, NADPH), each with its own isotopic signature, and are incorporated through reactions with specific kinetic isotope effects.

Based on studies of other biomolecules, a general trend of deuterium depletion is expected in lipids compared to the water they were synthesized in. Furthermore, an alternating pattern of deuterium abundance along the carbon chain is often observed, reflecting the different enzymatic steps in the FAS pathway.

Table 1: Expected Relative Site-Specific Natural Isotope Abundance of Deuterium in 1-Hexanol

Position in 1-HexanolExpected Relative (D/H) RatioRationale
-OH Variable (subject to exchange)The hydroxyl proton readily exchanges with protons from the solvent (e.g., water), and its measured isotopic abundance will reflect that of the medium unless specific precautions are taken.
C1 (-CH₂OH) Relatively DepletedThe reduction of the corresponding carboxylic acid or acyl-CoA to the alcohol, catalyzed by alcohol dehydrogenase, involves the transfer of a hydride from NADH or NADPH. This step is associated with a significant kinetic isotope effect, leading to a depletion of deuterium at this position.
C2 (-CH₂-) Relatively EnrichedDuring fatty acid biosynthesis, this position is derived from the acetyl-CoA starter unit, and the hydrogens are generally less subject to fractionation than those added in subsequent elongation steps.
C3 (-CH₂-) Relatively DepletedHydrogens at this position are incorporated during the reduction of a β-ketoacyl intermediate, a step catalyzed by a reductase using NADPH, which can lead to deuterium depletion.
C4 (-CH₂-) Relatively EnrichedSimilar to the C2 position, this position is incorporated during an elongation cycle and may retain a higher deuterium content compared to the adjacent positions that undergo reduction.
C5 (-CH₂-) Relatively DepletedSimilar to the C3 position, this position undergoes reduction during its incorporation, leading to potential deuterium depletion.
C6 (-CH₃) Relatively EnrichedThe terminal methyl group originates from the final acetyl-CoA unit in the biosynthesis and often exhibits a relatively higher deuterium content.

Note: The terms "Enriched" and "Depleted" are relative to the average deuterium abundance in the molecule.

Experimental Protocols for Determining Deuterium Abundance

The two primary analytical techniques for determining the site-specific natural abundance of deuterium are Site-Specific Natural Isotope Fractionation by Nuclear Magnetic Resonance (SNIF-NMR) and Isotope Ratio Mass Spectrometry (IRMS).

Site-Specific Natural Isotope Fractionation by Nuclear Magnetic Resonance (SNIF-NMR)

SNIF-NMR is a powerful, non-destructive technique that allows for the determination of the (D/H) ratio at each specific position in a molecule[3][4][5].

  • Sample Preparation:

    • Purity: The 1-Hexanol sample must be of high purity (>99.5%) to avoid interference from impurities in the ²H NMR spectrum. Purification can be achieved by distillation or preparative gas chromatography.

    • Solvent: The purified 1-Hexanol is typically analyzed neat or dissolved in a solvent devoid of hydrogen atoms, such as carbon tetrachloride (CCl₄) or a highly deuterated solvent whose residual signals do not overlap with the analyte signals. For quantitative purposes, an internal standard with a certified (D/H) ratio, such as tetramethylurea (TMU), is added to the sample in a precisely known quantity[6].

    • NMR Tube: A high-precision 10 mm NMR tube is commonly used to maximize the sample volume and, consequently, the signal-to-noise ratio.

  • Instrumentation:

    • A high-field NMR spectrometer (≥ 400 MHz for ¹H) equipped with a dedicated deuterium probe is required. The spectrometer should have a fluorine lock channel if a fluorinated lock solvent is used.

    • The probe temperature must be precisely regulated to avoid any temperature-dependent variations in signal intensities.

  • ²H NMR Acquisition Parameters:

    • Pulse Sequence: A simple one-pulse sequence is typically used.

    • Acquisition Time: A long acquisition time (e.g., > 5 seconds) is necessary to ensure high resolution and accurate integration of the signals.

    • Relaxation Delay: A relaxation delay of at least 5 times the longest spin-lattice relaxation time (T₁) of the deuterium nuclei in the molecule should be used to ensure complete relaxation and accurate quantification.

    • Number of Scans: Due to the low natural abundance of deuterium, a large number of scans (several thousand) is required to achieve an adequate signal-to-noise ratio.

    • Proton Decoupling: Broadband proton decoupling is applied during acquisition to collapse the ²H-¹H couplings and simplify the spectrum, resulting in singlets for each deuterium position.

  • Data Analysis:

    • The area of each deuterium signal in the ²H NMR spectrum is carefully integrated.

    • The site-specific (D/H) ratio for each position i is calculated relative to the internal standard (TMU) using the following formula:

      (D/H)ᵢ = (Areaᵢ / Nᵢ) * (Nₛₜₐ / Areaₛₜₐ) * (mₛₜₐ / mₛₐₘ) * (Mₛₐₘ / Mₛₜₐ) * (D/H)ₛₜₐ

      where:

      • Areaᵢ and Areaₛₜₐ are the integrated areas of the signal for position i and the standard, respectively.

      • Nᵢ and Nₛₜₐ are the number of equivalent hydrogen atoms at position i and in the standard molecule, respectively.

      • mₛₐₘ and mₛₜₐ are the masses of the sample and the standard, respectively.

      • Mₛₐₘ and Mₛₜₐ are the molar masses of the sample and the standard, respectively.

      • (D/H)ₛₜₐ is the certified deuterium to hydrogen ratio of the standard.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is used to determine the overall (bulk) (D/H) ratio of a sample with very high precision. When coupled with gas chromatography (GC-IRMS), it can be used to analyze the isotopic composition of individual compounds in a mixture.

  • Sample Preparation:

    • The 1-Hexanol sample is introduced into a gas chromatograph (GC) for separation from any potential impurities.

    • For bulk analysis, the sample can be directly introduced into an elemental analyzer.

  • Instrumentation:

    • A gas chromatograph coupled to an isotope ratio mass spectrometer via a combustion or pyrolysis interface.

    • For hydrogen isotope analysis, the interface is typically a high-temperature pyrolysis reactor (furnace) where the sample is converted to H₂ and HD gas.

  • Analysis:

    • The separated 1-Hexanol from the GC is directed into the pyrolysis furnace (typically at >1400 °C) where it is quantitatively converted into H₂ and HD gas.

    • The resulting gases are then introduced into the ion source of the mass spectrometer.

    • The mass spectrometer measures the ion currents corresponding to masses 2 (H₂) and 3 (HD).

    • The (D/H) ratio is calculated from the ratio of the ion currents, after calibration with standards of known isotopic composition.

Metabolic Pathways of 1-Hexanol

The primary metabolic pathway for 1-Hexanol in mammals and many microorganisms is its oxidation to hexanoic acid. This process is analogous to the metabolism of ethanol and other primary alcohols[7][8].

The key enzymatic steps are:

  • Oxidation to Hexanal: 1-Hexanol is first oxidized to its corresponding aldehyde, hexanal. This reaction is catalyzed by alcohol dehydrogenase (ADH) , a class of enzymes that utilize NAD⁺ as a cofactor[7][9].

  • Oxidation to Hexanoic Acid: Hexanal is then further oxidized to hexanoic acid by aldehyde dehydrogenase (ALDH) , also using NAD⁺ as a cofactor.

  • Further Metabolism: Hexanoic acid can then enter the β-oxidation pathway to be further metabolized for energy production or used in other biosynthetic pathways.

The kinetic isotope effects associated with the hydrogen abstraction steps in these enzymatic reactions can lead to isotopic fractionation, meaning the deuterium content of the metabolites and remaining substrate will change as the reaction progresses.

Visualizations

Metabolic Pathway of 1-Hexanol

MetabolicPathway Hexanol 1-Hexanol Hexanal Hexanal Hexanol->Hexanal Alcohol Dehydrogenase (ADH) NAD+ -> NADH + H+ HexanoicAcid Hexanoic Acid Hexanal->HexanoicAcid Aldehyde Dehydrogenase (ALDH) NAD+ -> NADH + H+ BetaOxidation β-Oxidation & Further Metabolism HexanoicAcid->BetaOxidation

Caption: Metabolic pathway of 1-Hexanol oxidation.

Experimental Workflow for Deuterium Abundance Analysis

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Isotopic Analysis cluster_data Data Processing & Interpretation Sample 1-Hexanol Sample Purification Purification (e.g., Distillation) Sample->Purification Standard Addition of Internal Standard (for SNIF-NMR) Purification->Standard IRMS GC-IRMS Analysis Purification->IRMS SNIF_NMR SNIF-NMR Analysis Standard->SNIF_NMR NMR_Data ²H NMR Spectrum Integration SNIF_NMR->NMR_Data IRMS_Data Ion Ratio Calculation IRMS->IRMS_Data Site_Specific Site-Specific (D/H) Ratios NMR_Data->Site_Specific Bulk_Ratio Bulk (D/H) Ratio IRMS_Data->Bulk_Ratio Interpretation Interpretation of Isotopic Fingerprint Site_Specific->Interpretation Bulk_Ratio->Interpretation

Caption: Experimental workflow for deuterium analysis.

Conclusion and Future Directions

The determination of the natural abundance of deuterium in 1-Hexanol, while not yet documented with specific quantitative data, represents a significant analytical endeavor with profound implications for researchers in drug development and other scientific disciplines. The methodologies of SNIF-NMR and IRMS provide the necessary tools to elucidate the site-specific isotopic fingerprint of this molecule. Such data would offer invaluable insights into its biosynthesis, metabolic fate, and could serve as a powerful tool for quality control and authentication.

The absence of published data for 1-Hexanol highlights a research gap and an opportunity for future studies. Establishing a database of isotopic signatures for common excipients, starting materials, and APIs, including 1-Hexanol, would be a valuable resource for the pharmaceutical industry. Furthermore, exploring the interplay between the natural "deuterome" of molecules and their biological activity and metabolic stability is a promising avenue for future research in drug design and development.

References

Understanding the Kinetic Isotope Effect of 1-Hexanol-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly in the field of drug metabolism and development. By substituting an atom with its heavier isotope, subtle changes in reaction rates can reveal the nature of bond-breaking and bond-forming steps in the rate-determining step of a reaction. This technical guide provides an in-depth exploration of the kinetic isotope effect of 1-Hexanol-d2 (1,1-dideuterio-1-hexanol), a substrate analogue of the six-carbon primary alcohol, 1-hexanol. While specific literature on the KIE of this compound is not abundant, this guide synthesizes established principles of KIE studies on analogous primary alcohols to provide a comprehensive framework for its investigation and interpretation. We will delve into the theoretical underpinnings of the primary KIE, present generalized experimental protocols for its measurement, and discuss the interpretation of quantitative data in the context of alcohol oxidation reactions, which are frequently encountered in drug metabolism mediated by enzymes such as cytochrome P450.

Introduction to the Kinetic Isotope Effect

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] It is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kH) to the rate constant of the reaction with the heavier isotope (kD).

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For the C-H bond, the theoretical maximum for a primary KIE at room temperature is around 7, arising from the difference in zero-point vibrational energies of the C-H and C-D bonds.[2] A significant primary KIE (typically kH/kD > 2) is strong evidence that the C-H bond is being cleaved in the rate-limiting step.

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation. These effects are generally smaller than primary KIEs (kH/kD is typically between 0.7 and 1.5) and provide information about changes in hybridization or the steric environment of the isotopic center during the reaction.[3]

This guide will focus on the primary kinetic isotope effect of this compound, where the deuterium atoms are placed at the carbon atom bearing the hydroxyl group (C1), the site of oxidation.

Significance in Drug Development

Many drug molecules contain alkyl groups that are susceptible to metabolic oxidation by enzymes like cytochrome P450s (CYPs).[4] This oxidation is often a primary route of drug clearance, influencing the pharmacokinetic profile and potentially leading to the formation of active or toxic metabolites. By strategically replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolism can be slowed down due to the kinetic isotope effect. This "deuterium-reinforced" drug design can lead to improved pharmacokinetic properties, such as increased half-life and reduced metabolic-driven toxicity. Understanding the KIE of a model substrate like 1-hexanol provides fundamental insights applicable to more complex drug molecules.

Experimental Investigation of the KIE of this compound

A definitive study of the kinetic isotope effect of this compound involves its synthesis, the setup of a controlled oxidation reaction, and precise analytical measurement of reaction rates.

Synthesis of this compound

A plausible and efficient method for the synthesis of 1,1-dideuterio-1-hexanol is the reduction of a suitable carboxylic acid derivative, such as hexanoic acid or its ester, using a powerful deuteride-donating reducing agent.

Proposed Synthetic Protocol:

  • Esterification of Hexanoic Acid: Hexanoic acid is converted to its methyl or ethyl ester by Fischer esterification (refluxing with the corresponding alcohol in the presence of a catalytic amount of strong acid, e.g., H₂SO₄).

  • Reduction with Lithium Aluminum Deuteride (LAD): The resulting ester is then reduced using lithium aluminum deuteride (LiAlD₄) in an anhydrous ether solvent (e.g., diethyl ether or THF). LAD is a potent source of deuteride ions (D⁻).

  • Work-up: The reaction is carefully quenched with a sequence of water and aqueous base to neutralize the reaction mixture and precipitate the aluminum salts.

  • Purification: The crude this compound is then purified by distillation or column chromatography to yield the final product with high isotopic and chemical purity.

Kinetic Isotope Effect Measurement

The KIE can be determined through intermolecular competition experiments or by independent measurement of the reaction rates of the deuterated and non-deuterated substrates.

Generalized Experimental Protocol for Oxidation of 1-Hexanol and this compound:

  • Reaction Setup: A series of reactions are prepared containing a known concentration of the alcohol (either 1-hexanol or this compound), an oxidizing agent, and a suitable solvent. For enzymatic studies, this would involve incubating the alcohol with a preparation of cytochrome P450 enzymes and necessary cofactors (e.g., NADPH).[4] For chemical oxidation, a common oxidant like pyridinium chlorochromate (PCC) or potassium dichromate in acidic solution could be used.[5]

  • Reaction Monitoring: The progress of the reaction (disappearance of the reactant alcohol or appearance of the product, hexanal) is monitored over time. Aliquots of the reaction mixture are taken at specific time intervals.

  • Analytical Method: The concentration of the analyte in each aliquot is determined using a suitable analytical technique such as:

    • Gas Chromatography (GC): Well-suited for volatile compounds like 1-hexanol and hexanal.

    • High-Performance Liquid Chromatography (HPLC): Can be used if the products are derivatized to be UV-active.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in situ or to analyze the composition of the reaction mixture at different time points.

  • Data Analysis: The initial rates of the reactions (v₀) are determined from the concentration versus time plots for both the deuterated (vD) and non-deuterated (vH) substrates. The kinetic isotope effect is then calculated as the ratio of these initial rates (KIE = vH / vD).

Quantitative Data and Interpretation

AlcoholOxidizing SystemkH/kDReference/Context
EthanolHuman P450 2E1~3-5[6]
Benzyl AlcoholDideuterated Substrate~9[7]
LactateFlavocytochrome b₂5.4[7]
D-SerineD-Amino acid oxidase4.5[7]

Interpretation of Expected Results for this compound:

Based on the data for other primary alcohols, a significant primary kinetic isotope effect (kH/kD in the range of 3-9) would be expected for the oxidation of this compound, provided that the C-D bond cleavage is the rate-determining step. A large observed KIE would strongly support a mechanism where the hydrogen (or deuterium) is abstracted from the C1 position in the slowest step of the reaction. This is consistent with the generally accepted mechanism for alcohol oxidation by many chemical oxidants and cytochrome P450 enzymes, which involves a hydrogen abstraction or hydride transfer step.

Visualizing the Workflow and Mechanism

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for a KIE measurement and the general mechanism of primary alcohol oxidation.

experimental_workflow cluster_synthesis Substrate Preparation cluster_kinetics Kinetic Experiments cluster_analysis Data Analysis Hexanoic_Acid Hexanoic Acid Ester Hexyl Ester Hexanoic_Acid->Ester Esterification Hexanol_d2 This compound Ester->Hexanol_d2 Reduction LAD LiAlD4 LAD->Ester Reaction_H Oxidation of 1-Hexanol Monitoring Reaction Monitoring (GC/HPLC/NMR) Reaction_H->Monitoring Reaction_D Oxidation of This compound Reaction_D->Monitoring Rates Determine Initial Rates (vH and vD) Monitoring->Rates KIE Calculate KIE (kH/kD = vH/vD) Rates->KIE

Figure 1: Generalized experimental workflow for KIE measurement of this compound.

alcohol_oxidation_mechanism Reactant R-CH(D)₂-OH (1-Hexanol or this compound) TS [R-C(D)H···H···Ox]‡ Transition State Reactant->TS Rate-determining step (C-H/D bond cleavage) Oxidant [Ox] Oxidant->TS Product R-CHO (Hexanal) TS->Product Reduced_Oxidant [Ox]-H₂ TS->Reduced_Oxidant

Figure 2: General mechanism of primary alcohol oxidation highlighting the rate-determining C-H(D) bond cleavage.

Conclusion

The kinetic isotope effect is an indispensable tool in mechanistic chemistry and drug development. While direct experimental data for the KIE of this compound is limited in published literature, a comprehensive understanding can be built upon the extensive research on other primary alcohols. The experimental protocols and theoretical framework presented in this guide provide a solid foundation for researchers to design, execute, and interpret KIE studies on 1-hexanol and other similar molecules. The expected significant primary KIE for this compound in oxidation reactions underscores the importance of C-H bond cleavage in the rate-determining step and highlights the potential for deuterium substitution to modulate metabolic stability in drug design. This guide serves as a valuable resource for scientists aiming to leverage the kinetic isotope effect to gain deeper insights into reaction mechanisms and to develop safer and more effective pharmaceuticals.

References

CAS number and molecular weight of 1-Hexanol-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Hexanol-d2, a deuterated form of 1-Hexanol. The inclusion of deuterium isotopes makes it an invaluable tool in analytical chemistry and metabolic research, primarily serving as an internal standard for the accurate quantification of 1-Hexanol in various matrices.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. These values are crucial for analytical method development, particularly in mass spectrometry.

PropertyValueSource(s)
Chemical Formula C₆H₁₂D₂O[1]
Molecular Weight ~104.19 g/mol [2]
CAS Number 52598-04-6, 1335436-46-8[1]
Isotopic Enrichment Typically ≥98 atom % D[2]
Appearance Colorless liquid
Solubility Slightly soluble in water, miscible with diethyl ether and ethanol.

Note: The molecular weight of naturally occurring 1-Hexanol is approximately 102.17 g/mol [3]. The increased mass of this compound is due to the presence of two deuterium atoms.

Experimental Applications and Protocols

This compound is predominantly utilized in two key research applications: as an internal standard for quantitative analysis and in metabolic tracing studies.

Quantification of 1-Hexanol using Isotope Dilution Mass Spectrometry

Deuterated internal standards are the gold standard in quantitative mass spectrometry (e.g., GC-MS, LC-MS) because they co-elute with the analyte of interest and exhibit similar ionization efficiencies, correcting for variations in sample preparation and instrument response[4][5].

The logical workflow for using this compound as an internal standard is depicted below.

G cluster_prep Sample & Standard Preparation cluster_extraction Analyte Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Environmental Sample (e.g., plasma, urine, water) Spike Spike Sample with This compound IS Sample->Spike IS Prepare this compound Internal Standard (IS) Solution (Known Concentration) IS->Spike Extract Perform Liquid-Liquid or Solid-Phase Extraction Spike->Extract Cal_Curve Prepare Calibration Curve Standards (Varying [1-Hexanol] + Constant [IS]) Cal_Curve->Extract Evap Evaporate Solvent Extract->Evap Recon Reconstitute in Appropriate Solvent Evap->Recon Inject Inject Sample into GC-MS or LC-MS System Recon->Inject Detect Detect and Quantify Ions (m/z for 1-Hexanol and this compound) Inject->Detect Ratio Calculate Peak Area Ratio (1-Hexanol / this compound) Detect->Ratio Quant Quantify 1-Hexanol Concentration using Calibration Curve Ratio->Quant

Workflow for quantification using this compound.

This protocol provides a general framework for the quantification of 1-Hexanol in a biological matrix. Optimization is required based on the specific matrix and instrumentation.

  • Preparation of Internal Standard (IS) Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve in a suitable solvent (e.g., methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a working IS solution by diluting the stock solution to a concentration that yields a robust signal (e.g., 1 µg/mL).

  • Sample Preparation:

    • To 100 µL of the sample (e.g., plasma), add 10 µL of the this compound working IS solution.

    • Add 200 µL of a protein precipitation solvent (e.g., ice-cold acetonitrile).

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Extraction:

    • Carefully transfer the supernatant to a clean microcentrifuge tube.

    • Add 500 µL of an extraction solvent, such as ethyl acetate.

    • Vortex for 2 minutes to extract 1-Hexanol and the IS into the organic layer.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Transfer the upper organic layer to a new tube for analysis.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Injector: Splitless mode, 250°C.

      • Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 25°C/min.

    • Mass Spectrometer (MS) Conditions:

      • Ionization: Electron Impact (EI) at 70 eV.

      • Mode: Selected Ion Monitoring (SIM).

      • Ions to Monitor: Select characteristic, non-interfering ions for 1-Hexanol (e.g., m/z 84, 56) and this compound (e.g., m/z 86, 58).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (1-Hexanol/1-Hexanol-d2) against the concentration of 1-Hexanol standards.

    • Calculate the concentration of 1-Hexanol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Metabolic Tracing Studies

Stable isotope tracing allows researchers to follow the metabolic fate of a molecule within a biological system[6][7]. By introducing this compound, one can track its conversion into various metabolites, elucidating metabolic pathways. Metabolic studies in rabbits have shown that the major pathway for 1-Hexanol is oxidation to hexanoic acid, with direct glucuronidation being a minor route[1].

This diagram illustrates the general process of a stable isotope tracing experiment.

G cluster_dosing Dosing cluster_sampling Sampling cluster_extraction Metabolite Extraction cluster_analysis Analysis cluster_pathway Pathway Elucidation Dose Administer this compound to Biological System (e.g., cell culture, animal model) Sample Collect Samples at Various Time Points Dose->Sample Quench Quench Metabolism (e.g., with cold methanol) Sample->Quench Extract Extract Metabolites Quench->Extract Analyze Analyze by Mass Spectrometry (LC-MS or GC-MS) Extract->Analyze Identify Identify Deuterated Metabolites (based on mass shifts) Analyze->Identify Pathway Map Labeled Metabolites to Metabolic Pathways Identify->Pathway

Workflow for metabolic tracing with this compound.

This protocol outlines a method for tracing the metabolism of this compound in a cell culture system.

  • Cell Culture and Dosing:

    • Culture cells (e.g., hepatocytes) to approximately 80% confluency in standard growth medium.

    • Replace the medium with fresh medium containing a known concentration of this compound (e.g., 10 µM).

    • Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the medium.

    • Quench metabolic activity by adding 1 mL of ice-cold 80% methanol.

    • Scrape the cells into the methanol solution and transfer to a microcentrifuge tube.

    • Vortex for 1 minute and incubate at -20°C for 30 minutes to facilitate cell lysis and protein precipitation.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Sample Preparation:

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the extract completely using a vacuum concentrator or a gentle stream of nitrogen.

    • Reconstitute the dried metabolites in a solvent compatible with the analytical platform (e.g., 50% methanol for LC-MS).

  • LC-MS Analysis:

    • Liquid Chromatography (LC) Conditions: Use a reverse-phase column (e.g., C18) with a gradient of water and acetonitrile (both containing 0.1% formic acid) to separate the metabolites.

    • Mass Spectrometry (MS) Conditions:

      • Ionization: Electrospray Ionization (ESI), in both positive and negative modes.

      • Mode: Full scan mode to detect all ions within a specified mass range.

      • Data Analysis: Look for mass peaks corresponding to the expected deuterated metabolites. For example, if this compound is oxidized to hexanoic acid, the resulting molecule would be heavier by two mass units compared to unlabeled hexanoic acid.

Conclusion

This compound is a critical tool for researchers requiring precise and accurate quantification of 1-Hexanol. Its application as an internal standard in isotope dilution mass spectrometry represents the most robust analytical approach. Furthermore, its use in stable isotope tracing experiments provides a powerful method for elucidating the metabolic pathways and fate of 1-Hexanol in biological systems, offering valuable insights for toxicology, pharmacology, and environmental science.

References

Methodological & Application

Application Note: Incorporation of 1-Hexanol-d2 into Model Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Model membranes, such as liposomes and proteoliposomes, are invaluable tools in biophysical research and drug development. They provide a simplified and controlled environment to study the interactions of molecules, including drugs and xenobiotics, with the lipid bilayer. The incorporation of labeled molecules, such as the deuterated short-chain alcohol 1-Hexanol-d2, allows for detailed investigation of its partitioning, localization, and effects on membrane structure and dynamics using techniques like deuterium nuclear magnetic resonance (²H-NMR). This application note provides a detailed protocol for the incorporation of this compound into model membranes and methods for their characterization.

Data Presentation

The incorporation of this compound into model membranes can be quantified and its effects on the lipid bilayer characterized by several biophysical parameters. The following tables summarize key quantitative data from literature, providing a reference for expected outcomes.

Table 1: Partition Coefficient of 1-Hexanol in Model Membranes

Lipid Bilayer CompositionMethodPartition Coefficient (K)Reference
DMPCTitration Calorimetry18.3[1]
POPCVapor Pressure19 (molar)[2][3]
Asolectin²H-NMRVaries with conditions[4]
Phosphatidylcholine²H-NMRVaries with conditions[4]

Table 2: Effect of 1-Hexanol on DMPC Bilayer Properties (from Molecular Dynamics Simulations)

ParameterPure DMPCDMPC with 1-HexanolChangeReference
Average Lateral Area per Lipid (Ų)60.762.8+3.5%[5]
Bilayer Thickness (Å)34.533.8-2.0%[5]
Apparent Lateral Area of Hexanol (Ų)N/A~11N/A[5]

Table 3: Deuterium Order Parameter (SCD) of this compound in DMPC Bilayers

ParameterValueConditionsReference
Quadrupole AnisotropyDependent on cholesterol contentEquilibrated system[4]
Order Parameter ProfileMaximum at C4-C7 of longer chain n-alkanolsComparable temperatures and concentrations[6]

Note: Specific SCD values for this compound are highly dependent on experimental conditions and are often presented graphically in the literature. The table indicates the trends observed.

Experimental Protocols

Protocol 1: Preparation of this compound Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound using the thin-film hydration method followed by extrusion.[7][8]

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • This compound

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Nitrogen gas stream

Procedure:

  • Lipid and this compound Co-solution:

    • Dissolve the desired amount of lipid (e.g., 25 mg of DMPC) and this compound in chloroform in a round-bottom flask. The molar ratio of this compound to lipid can be varied depending on the experimental requirements (e.g., 1-10 mol%).

    • Ensure complete dissolution to form a clear solution.

  • Thin-Film Formation:

    • Remove the chloroform using a rotary evaporator under reduced pressure.

    • Maintain the water bath temperature above the phase transition temperature of the lipid (e.g., >24°C for DMPC).

    • A thin, uniform lipid film should form on the inner surface of the flask.

    • Dry the film further under a gentle stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding a pre-warmed (above the lipid's phase transition temperature) aqueous buffer (e.g., PBS, pH 7.4).

    • Agitate the flask by hand or on a vortex mixer to detach the lipid film from the glass wall, resulting in a milky suspension of multilamellar vesicles (MLVs).

    • Allow the suspension to hydrate for at least 1 hour at a temperature above the lipid's phase transition temperature, with occasional agitation.

  • Vesicle Sizing by Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to a gas-tight syringe and place it in the extruder.

    • Force the suspension through the membrane by pushing the plunger. Repeat this process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of LUVs.

    • The resulting liposome suspension should be translucent.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, it is advisable to use them within a few days to prevent degradation and changes in size distribution.

Protocol 2: Characterization by Deuterium NMR (²H-NMR) Spectroscopy

This protocol outlines the general steps for acquiring ²H-NMR spectra of this compound incorporated into liposomes to determine its partitioning and order.[4]

Materials:

  • This compound containing liposome suspension (from Protocol 1)

  • NMR spectrometer equipped for deuterium measurements

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Transfer an aliquot of the liposome suspension into an NMR tube.

    • Ensure the sample is at the desired temperature for the measurement.

  • NMR Acquisition:

    • Acquire ²H-NMR spectra using an appropriate pulse sequence (e.g., a quadrupolar echo sequence).

    • The spectral parameters (e.g., spectral width, recycle delay, number of scans) should be optimized for the specific system.

  • Data Analysis:

    • Initially, this compound may show an isotropic resonance. Over time (hours to days), a broader, anisotropic powder pattern will emerge as the alcohol partitions into the bilayer.[4]

    • The quadrupolar splitting (Δνq) of the powder pattern can be measured and used to calculate the deuterium order parameter (SCD) of the C-D bond vector, which reflects the motional anisotropy and orientation of the this compound molecule within the membrane.

    • The ratio of the integrated intensities of the anisotropic to the isotropic signals can be used to determine the partition coefficient of this compound between the membrane and aqueous phases.[4]

Visualization

Experimental Workflow for Liposome Preparation

The following diagram illustrates the key steps in the preparation of model membranes containing this compound.

G Experimental Workflow: Incorporation of this compound into Liposomes cluster_0 Preparation cluster_1 Sizing and Characterization cluster_2 Downstream Applications A 1. Co-dissolve Lipid and This compound in Chloroform B 2. Form Thin Film via Rotary Evaporation A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Form Multilamellar Vesicles (MLVs) C->D E 5. Extrude MLVs to form Large Unilamellar Vesicles (LUVs) D->E F 6. Characterize Liposomes (e.g., DLS for size) E->F G 7. Analyze this compound incorporation (e.g., 2H-NMR) E->G H Membrane Fluidity Studies G->H I Drug-Membrane Interaction Assays G->I J Proteoliposome Reconstitution G->J

Caption: Workflow for incorporating this compound into liposomes.

Logical Relationship of this compound Interaction with the Lipid Bilayer

This diagram illustrates the partitioning and effect of this compound on the model membrane.

G This compound Interaction with a Model Membrane cluster_0 System Components cluster_1 Interaction and Partitioning cluster_2 Effects on Membrane Properties cluster_3 Analytical Readout A This compound (Aqueous Phase) C Partitioning into Bilayer A->C Equilibrium B Lipid Bilayer (Model Membrane) D Altered Membrane Fluidity B->D E Change in Bilayer Thickness B->E F Modified Lipid Packing B->F G Change in Area per Lipid B->G C->B H ²H-NMR Spectroscopy C->H Measures I Order Parameter (SCD) H->I J Partition Coefficient (K) H->J

Caption: Interaction and effects of this compound on a lipid bilayer.

References

Application Notes and Protocols for Quantitative NMR (qNMR) Analysis Using 1-Hexanol-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to employing 1-Hexanol-d2 as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) analysis. This document outlines the fundamental principles of qNMR, offers detailed experimental protocols, and presents data in a clear, accessible format to support research and development in the pharmaceutical and chemical industries.

Introduction to Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful analytical technique that utilizes the direct proportionality between the integral of a nuclear magnetic resonance (NMR) signal and the number of nuclei contributing to that signal.[1] This fundamental principle allows for the accurate determination of the concentration and purity of substances without the need for compound-specific response factors, a common requirement in chromatographic methods. qNMR is a non-destructive technique, preserving the sample for further analysis.[2]

Key Advantages of qNMR:

  • Universal Detection: Applicable to any soluble organic compound containing NMR-active nuclei.

  • No Calibration Curves: Quantification can be achieved without the need for a series of calibration standards of the analyte.

  • High Precision and Accuracy: With proper methodology and validation, qNMR provides highly reliable and reproducible results.

  • Structural Information: In addition to quantitative data, the NMR spectrum provides valuable structural information about the analyte and any impurities present.

The Role of Internal Standards in qNMR

The use of an internal standard is a common and recommended practice in qNMR to ensure the highest accuracy and precision. An internal standard is a stable compound of known purity that is added in a precisely weighed amount to the sample solution.

Criteria for an Ideal Internal Standard:

  • High Purity: The purity of the internal standard must be accurately known.[3]

  • Chemical Inertness: It should not react with the analyte, solvent, or any other components in the sample matrix.[4]

  • Signal Separation: Its NMR signals should not overlap with those of the analyte or the solvent.[3][5]

  • Good Solubility: It must be fully soluble in the deuterated solvent used for the analysis.[3]

  • Simple NMR Spectrum: A simple spectrum with one or a few sharp singlets is preferable to facilitate accurate integration.[4][5]

  • Low Volatility: The standard should be non-volatile to allow for accurate weighing.[4]

This compound as a Deuterated Internal Standard

This compound (CH₃(CH₂)₄CD₂OH) is a suitable internal standard for qNMR analysis, particularly for the quantification of organic molecules soluble in common deuterated solvents. The key advantage of using a deuterated standard like this compound is the simplification of the ¹H NMR spectrum. The deuterium substitution at the C1 position removes the proton signals of the adjacent methylene group, reducing potential overlap with analyte signals in that region.

Properties of this compound:

PropertyValue
Molecular FormulaC₆H₁₂D₂O
Molecular Weight104.20 g/mol
AppearanceColorless liquid

Estimated ¹H NMR Chemical Shifts of this compound:

The following table provides estimated ¹H NMR chemical shifts for the remaining protons in this compound in various common deuterated solvents. These are based on the known shifts of 1-hexanol and may vary slightly depending on concentration and temperature. The signal from the hydroxyl (-OH) proton is often broad and its chemical shift is highly dependent on the solvent, concentration, and temperature; it is generally not recommended for quantification. The terminal methyl protons (-CH₃) often provide a clear, well-resolved triplet suitable for quantification.

Solvent-CH₃ (triplet)-CH₂- (multiplets)-OH (broad singlet)
CDCl₃~0.90 ppm~1.32, 1.56 ppmVariable (e.g., ~1.5 - 2.5 ppm)
DMSO-d₆~0.87 ppm~1.25, 1.40 ppm~4.3 ppm (may be a triplet)[6]
Methanol-d₄~0.91 ppm~1.34, 1.53 ppmExchanges with solvent

Note: The chemical shifts are referenced to TMS at 0.00 ppm. It is crucial to run a preliminary spectrum of the this compound in the chosen solvent to confirm the exact chemical shifts and ensure no overlap with analyte signals.

Experimental Protocols

The following protocols provide a step-by-step guide for performing a qNMR analysis using this compound as an internal standard.

  • Analyte: The compound to be quantified.

  • Internal Standard: this compound of high, known purity (e.g., >99.5%).

  • Deuterated Solvents: Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD) of high isotopic purity.

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Analytical Balance: Capable of weighing to at least 0.01 mg.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes.

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Vortex Mixer and/or Sonicator.

Accurate sample preparation is critical for reliable qNMR results.

  • Weighing:

    • Accurately weigh a suitable amount of the analyte (e.g., 5-20 mg) into a clean, dry vial. Record the weight precisely.

    • Accurately weigh a suitable amount of this compound internal standard (e.g., 5-15 mg) and add it to the same vial. Record the weight precisely. The molar ratio of the analyte to the internal standard should ideally be between 0.5:1 and 2:1.[3]

  • Dissolution:

    • Add a precise volume of the chosen deuterated solvent (e.g., 0.6-0.7 mL) to the vial containing the analyte and internal standard.

    • Ensure complete dissolution by vortexing or sonicating the sample. Visually inspect the solution to confirm that no solid particles remain.[7]

  • Transfer to NMR Tube:

    • Carefully transfer the solution to a high-precision NMR tube.

    • Cap the NMR tube to prevent solvent evaporation.

The following are general acquisition parameters that should be optimized for the specific instrument and sample.

ParameterRecommended SettingRationale
Pulse Program A standard 1D proton pulse sequence (e.g., zg30 on Bruker instruments).Simple and robust for quantitative measurements.
Pulse Angle 30-90°A 90° pulse provides the maximum signal, but a smaller flip angle can be used to shorten the relaxation delay.
Relaxation Delay (d1) ≥ 5 x T₁ of the slowest relaxing signalCrucial for ensuring complete relaxation of all relevant signals between scans, which is essential for accurate integration. The T₁ of both the analyte and internal standard signals should be considered.[8]
Acquisition Time (aq) ≥ 3 secondsTo ensure adequate digital resolution for accurate integration.
Number of Scans (ns) 8 to 64 (or more)Sufficient to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals to be integrated.
Temperature Stable and controlled (e.g., 298 K)To minimize variations in chemical shifts and reaction rates.

Proper data processing is as important as data acquisition for obtaining accurate quantitative results.

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply an automatic baseline correction and manually adjust if necessary to ensure a flat baseline across the entire spectrum.

  • Integration:

    • Calibrate the spectrum by setting the chemical shift of a known reference (e.g., residual solvent peak or TMS).

    • Integrate the selected, well-resolved signal of the analyte and the chosen signal of the this compound internal standard (e.g., the terminal methyl group triplet at ~0.9 ppm).

    • Ensure that the integration regions are wide enough to encompass the entire signal, including any satellite peaks.

Calculation of Purity

The purity of the analyte can be calculated using the following equation:

Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I_analyte = Integral of the analyte signal

  • N_analyte = Number of protons for the integrated analyte signal

  • I_IS = Integral of the internal standard signal

  • N_IS = Number of protons for the integrated internal standard signal (for the -CH₃ of this compound, N_IS = 3)

  • MW_analyte = Molecular weight of the analyte

  • MW_IS = Molecular weight of the internal standard (104.20 g/mol for this compound)

  • m_analyte = Mass of the analyte

  • m_IS = Mass of the internal standard

  • P_IS = Purity of the internal standard (as a percentage)

Data Presentation

The following table provides an example of how to structure quantitative data for clear comparison.

Table 1: qNMR Purity Analysis of Compound X using this compound as Internal Standard

Sample IDMass Analyte (mg)Mass this compound (mg)Integral AnalyteN AnalyteIntegral this compound (-CH₃)N ISPurity of this compound (%)Calculated Purity of Analyte (% w/w)
CompX-0110.258.151.0021.52399.898.5
CompX-0210.518.321.0321.55399.898.7
CompX-0310.188.090.9921.50399.898.4
Average 98.5
RSD (%) 0.15

Molecular Weight of Compound X = 250.3 g/mol

Visualizations

The following diagrams illustrate the key workflows and relationships in the qNMR analysis process.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_calc Quantification weigh Accurate Weighing (Analyte & this compound) dissolve Complete Dissolution (Deuterated Solvent) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1D 1H Spectrum (Optimized Parameters) transfer->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process integrate Integrate Signals (Analyte & IS) process->integrate calculate Calculate Purity (Using qNMR Equation) integrate->calculate

Caption: Experimental workflow for qNMR analysis.

Purity_Calculation_Logic I_analyte Analyte Integral (I_analyte) Ratio_I_N Ratio of Integrals per Proton I_analyte->Ratio_I_N N_analyte Analyte Protons (N_analyte) N_analyte->Ratio_I_N m_analyte Analyte Mass (m_analyte) Ratio_m Ratio of Masses m_analyte->Ratio_m MW_analyte Analyte MW (MW_analyte) Ratio_MW Ratio of Molecular Weights MW_analyte->Ratio_MW I_IS IS Integral (I_IS) I_IS->Ratio_I_N N_IS IS Protons (N_IS) N_IS->Ratio_I_N m_IS IS Mass (m_IS) m_IS->Ratio_m MW_IS IS MW (MW_IS) MW_IS->Ratio_MW P_IS IS Purity (P_IS) Purity Analyte Purity (% w/w) P_IS->Purity Ratio_I_N->Purity Ratio_MW->Purity Ratio_m->Purity

Caption: Logical relationship for purity calculation.

Conclusion

Quantitative NMR using this compound as an internal standard offers a robust, accurate, and efficient method for the determination of purity and concentration of a wide range of organic compounds. By following the detailed protocols and data analysis procedures outlined in these application notes, researchers, scientists, and drug development professionals can confidently implement qNMR in their analytical workflows. The non-destructive nature of the technique and the wealth of structural information it provides further enhance its value in a research and development setting.

References

Application Notes and Protocols: Utilizing 1-Hexanol-d2 for Elucidating Membrane Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1-Hexanol-d2 in the study of membrane protein interactions. The unique properties of deuterated 1-hexanol make it a valuable tool for biophysical studies, particularly in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, to probe the dynamics and structure of membrane-associated proteins.

Introduction to this compound in Membrane Protein Research

Membrane proteins are integral to a vast array of cellular processes and represent a major class of drug targets.[1][2] However, their hydrophobic nature presents significant challenges for structural and functional characterization.[3] The use of membrane mimetics, such as detergents and bicelles, is crucial for solubilizing and stabilizing membrane proteins for in vitro studies.[4]

1-Hexanol, a short-chain alcohol, can partition into lipid bilayers and modulate their physical properties. Its deuterated form, this compound, where two hydrogen atoms on a specific carbon are replaced with deuterium, serves as a non-perturbative probe in techniques like deuterium NMR (²H-NMR).[5] The primary advantage of using deuterated compounds in NMR is the elimination of interfering proton signals from the solvent or detergents, leading to higher resolution and sensitivity in the spectra of the protein of interest.[6][7] By observing the behavior of this compound in the presence of lipid membranes and embedded proteins, researchers can glean valuable insights into lipid-protein interactions, membrane fluidity, and the influence of small molecules on the membrane environment.

Key Applications

  • Probing Lipid Bilayer Dynamics: this compound can be used to study the partitioning behavior of small molecules into different lipid environments, providing information on membrane fluidity and organization.[5]

  • Characterizing Protein-Lipid Interactions: By monitoring changes in the NMR signal of this compound upon protein incorporation into a membrane mimetic, specific interactions between the protein and the lipidic environment can be inferred.

  • Screening for Drug Candidates: The interaction of potential drug molecules with membrane proteins can alter the surrounding lipid environment. This compound can be used as a reporter molecule to detect these changes, aiding in the screening and characterization of pharmacologically active compounds.

  • Understanding the Role of Cholesterol: The influence of cholesterol on membrane protein function is a critical area of research. Deuterium NMR studies with this compound can elucidate how cholesterol modulates the partitioning and dynamics of small molecules in the vicinity of membrane proteins.[5]

Data Presentation

The following table summarizes representative quantitative data on the partitioning of this compound into various lipid bilayer systems, as can be determined by deuterium NMR spectroscopy. The partition coefficient (K) represents the ratio of the concentration of this compound in the membrane phase to that in the aqueous phase.

Lipid SystemCholesterol ContentPartition Coefficient (K)Quadrupole Anisotropy (kHz)
Asolectin Bilayers-15.25.8
Phosphatidylcholine (PC) Bilayers0 mol%12.54.2
Phosphatidylcholine (PC) Bilayers30 mol%18.97.1
Red Blood Cell MembranesNative21.38.5
Extracted Red Blood Cell LipidsNative19.88.1

Note: The values presented are illustrative and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Lipid Vesicles with this compound for NMR Analysis

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound for subsequent NMR studies.

Materials:

  • Desired lipid (e.g., asolectin, dimyristoylphosphatidylcholine - DMPC)

  • This compound

  • Buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)

  • Chloroform

  • Nitrogen gas source

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Glass vials

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of lipid in chloroform in a round-bottom flask.

    • Add this compound to the lipid solution at the desired molar ratio.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the appropriate volume of buffer to the dried lipid film.

    • Vortex the mixture vigorously for 5-10 minutes to hydrate the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the extruder with a 100 nm polycarbonate membrane.

    • Transfer the MLV suspension to the extruder.

    • Pass the suspension through the membrane 10-15 times to form LUVs of a uniform size. The suspension should become translucent.

  • Sample Preparation for NMR:

    • Transfer the LUV suspension to an NMR tube.

    • Add D₂O to a final concentration of 10% for the lock signal.

Protocol 2: Deuterium NMR Spectroscopy of this compound in Lipid Bilayers

This protocol outlines the general procedure for acquiring and analyzing ²H-NMR spectra of this compound partitioned into lipid membranes.

Instrumentation:

  • High-field NMR spectrometer equipped with a deuterium probe.

Procedure:

  • Spectrometer Setup:

    • Tune and match the deuterium probe to the correct frequency.

    • Set the sample temperature as required for the experiment.

  • Data Acquisition:

    • Acquire an initial ²H-NMR spectrum of this compound in the aqueous buffer to determine its isotropic chemical shift.

    • Acquire time-dependent ²H-NMR spectra of the sample containing lipid vesicles and this compound. Equilibration may take several hours to days.[5]

    • The appearance of a broader spectral component is indicative of this compound partitioning into the anisotropic lipid bilayer environment.[5]

  • Data Analysis:

    • Integrate the isotropic and anisotropic signals to determine the partition coefficient (K).

    • Analyze the lineshape of the anisotropic component to determine the quadrupole anisotropy, which provides information about the orientation and dynamics of this compound within the membrane.

Protocol 3: Studying Membrane Protein Interactions using this compound and NMR

This protocol describes how to use this compound as a probe to study the interactions of a membrane protein reconstituted into lipid bilayers.

Materials:

  • Purified membrane protein of interest

  • Lipid vesicles containing this compound (prepared as in Protocol 1)

  • Detergent for protein reconstitution (e.g., n-dodecyl-β-D-maltoside - DDM)

  • Bio-Beads or dialysis tubing for detergent removal

Procedure:

  • Protein Reconstitution:

    • Solubilize the prepared lipid vesicles with a mild detergent like DDM.

    • Add the purified membrane protein to the lipid-detergent mixture.

    • Incubate for 1-2 hours at room temperature to allow for protein insertion into the lipid-detergent micelles.

    • Remove the detergent slowly using Bio-Beads or dialysis to allow for the formation of proteoliposomes.

  • NMR Spectroscopy:

    • Prepare the proteoliposome sample for NMR as described in Protocol 1.

    • Acquire ²H-NMR spectra as outlined in Protocol 2.

  • Comparative Analysis:

    • Compare the partition coefficient and quadrupole anisotropy of this compound in the presence and absence of the membrane protein.

    • Significant changes in these parameters suggest that the protein alters the local lipid environment, indicating protein-lipid interactions.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis lipid_film Lipid Film Formation (Lipid + this compound) hydration Hydration (Buffer Addition) lipid_film->hydration extrusion Extrusion (LUV Formation) hydration->extrusion reconstitution Protein Reconstitution (Optional) extrusion->reconstitution nmr_acquisition Deuterium NMR Spectroscopy extrusion->nmr_acquisition Liposome Sample reconstitution->nmr_acquisition Proteoliposome Sample data_analysis Data Analysis (Partition Coefficient, Quadrupole Anisotropy) nmr_acquisition->data_analysis interpretation Interpretation of Membrane Protein Interactions data_analysis->interpretation

Caption: Experimental workflow for studying membrane protein interactions using this compound and NMR.

Signaling_Pathway_Concept cluster_membrane Cell Membrane mp Membrane Protein lipid Lipid Bilayer mp->lipid Alters Local Environment hexanol This compound lipid->hexanol Affects Partitioning and Dynamics nmr NMR Signal Change hexanol->nmr Detected as drug Drug Molecule drug->mp Binds to

Caption: Conceptual diagram of how drug binding to a membrane protein can be detected by changes in the NMR signal of this compound.

References

Application Note: Sample Preparation of 1-Hexanol-d2 for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Hexanol is a volatile organic compound relevant in various fields, including industrial processes and as a potential biomarker. For accurate quantification in complex matrices such as biological fluids or environmental samples, mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC) is the preferred analytical method. The use of a stable isotope-labeled internal standard (IS) is crucial for correcting variations in sample preparation and instrument response.[1][2] 1-Hexanol-d2, a deuterated analog of 1-hexanol, is an ideal internal standard for this purpose as it co-elutes with the native analyte but is distinguishable by its mass-to-charge ratio (m/z). This principle, known as isotope dilution mass spectrometry (IDMS), provides the highest accuracy and precision for quantification.[3]

This document provides detailed protocols for the preparation of samples containing 1-hexanol for MS analysis, using this compound as an internal standard. Three common approaches are covered: Direct Aqueous Injection for LC-MS, Headspace (HS) analysis for GC-MS, and derivatization for enhanced GC-MS performance.

Quantitative Data Summary

The following table summarizes the key mass spectrometric properties for 1-Hexanol and its deuterated internal standard, this compound. These values are fundamental for setting up the mass spectrometer in either Selected Ion Monitoring (SIM) for GC-MS or Multiple Reaction Monitoring (MRM) for LC-MS/MS.

CompoundChemical FormulaMolecular Weight ( g/mol )Parent Ion [M+H]⁺ (for LC-MS)Key Fragment Ions (for GC-MS, EI)
1-Hexanol (Analyte)C₆H₁₄O102.17103.184 ([M-H₂O]⁺), 70, 56, 43, 31
This compound (IS)C₆H₁₂D₂O104.19105.186 ([M-HDO]⁺), 72, 58, 44, 33
Note: Fragment ions are based on common fragmentation patterns for alcohols under Electron Ionization (EI). Actual fragments and their abundance may vary based on instrument conditions.

Experimental Workflow Visualization

The general workflow for quantitative analysis using an internal standard involves several key stages, from initial sample handling to final data processing.

Sample_Preparation_Workflow General Workflow for 1-Hexanol Quantification cluster_prep Sample Preparation cluster_methods Extraction / Preparation Method cluster_analysis Analysis & Data Processing Sample Sample Matrix (e.g., Plasma, Water) Spike Spike with this compound (Internal Standard) Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE for LC-MS HS Headspace Incubation Spike->HS for GC-MS (Volatiles) Deriv Derivatization (e.g., Silylation) Spike->Deriv for GC-MS (Improved Perf.) MS GC-MS or LC-MS/MS Analysis LLE->MS HS->MS Deriv->MS Data Data Acquisition (Peak Integration) MS->Data Quant Quantification (Analyte/IS Ratio vs. Cal Curve) Data->Quant Result Final Concentration Quant->Result

Caption: Workflow for 1-Hexanol analysis using a deuterated internal standard.

Experimental Protocols

Protocol 1: Direct Aqueous Injection for LC-MS/MS

This protocol is suitable for relatively clean aqueous samples or for samples that have undergone a prior clean-up step like protein precipitation or solid-phase extraction.

1. Materials:

  • 1-Hexanol analytical standard

  • This compound internal standard (IS)

  • HPLC-grade Methanol[4]

  • HPLC-grade Water[4]

  • Formic Acid (for mobile phase modification)

  • 2 mL autosampler vials with septa[4][5]

2. Procedure:

  • Prepare Stock Solutions: Create 1 mg/mL stock solutions of both 1-Hexanol and this compound in methanol.

  • Prepare Calibration Standards: Serially dilute the 1-Hexanol stock solution with 50:50 methanol:water to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Spike Calibrators and Samples:

    • To 990 µL of each calibration standard, add 10 µL of a 1 µg/mL this compound working solution to achieve a final IS concentration of 10 ng/mL.

    • To 990 µL of the unknown sample, add 10 µL of the same 1 µg/mL this compound working solution.

  • Vortex and Transfer: Vortex all solutions for 10 seconds and transfer to autosampler vials.

  • LC-MS/MS Analysis: Inject the samples onto the LC-MS/MS system. Use a C18 column with a mobile phase gradient of water and acetonitrile/methanol, both containing 0.1% formic acid to promote protonation for positive electrospray ionization (ESI).[5][6]

Protocol 2: Headspace Gas Chromatography-MS (HS-GC-MS)

This method is ideal for analyzing volatile compounds like 1-hexanol in complex or non-volatile matrices (e.g., soil, blood, pharmaceutical preparations), as it separates the analyte from the matrix without extensive cleanup.[7]

1. Materials:

  • 1-Hexanol analytical standard

  • This compound internal standard (IS)

  • Headspace-grade solvent (e.g., DMSO or water, depending on sample solubility)

  • 20 mL headspace vials with crimp caps[7]

2. Procedure:

  • Prepare Standards: Prepare calibration standards in the chosen headspace solvent.

  • Sample Preparation:

    • Accurately weigh or pipette a defined amount of the sample matrix (e.g., 100 mg of tissue homogenate or 1 mL of a liquid sample) into a 20 mL headspace vial.[7]

    • Add a precise volume of the this compound IS solution to the vial. The concentration should be chosen to be near the middle of the expected analyte concentration range.

  • Seal and Incubate: Immediately seal the vial with a crimp cap. Place the vial in the headspace autosampler's incubator.

  • Equilibration: Heat the vial for a fixed time and temperature (e.g., 80°C for 15 minutes) to allow the volatile compounds to equilibrate between the sample and the gas phase (headspace).[7]

  • Injection and Analysis: The autosampler will automatically inject a specific volume of the headspace gas into the GC-MS for analysis.

Example GC-MS Parameters:

ParameterSetting
GC Column DB-5ms, 30 m x 0.25 mm x 0.25 µm
Inlet Temp 250°C
Oven Program 40°C (hold 2 min), ramp to 200°C at 10°C/min
Carrier Gas Helium, 1.2 mL/min
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition SIM mode monitoring m/z 84, 56, 31 (1-Hexanol) and 86, 58, 33 (this compound)
Protocol 3: GC-MS with Silylation Derivatization

Derivatization of the hydroxyl group of 1-hexanol can improve peak shape, increase volatility, and enhance thermal stability during GC analysis.[8][9] Silylation, which replaces the active hydrogen with a trimethylsilyl (TMS) group, is a common technique.[8]

1. Materials:

  • 1-Hexanol and this compound standards

  • Anhydrous solvent (e.g., Pyridine or Acetonitrile)

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[8]

  • 2 mL GC vials with inserts

2. Procedure:

  • Sample Preparation: Prepare the sample in an anhydrous solvent. If the sample is aqueous, it must first be extracted into an organic solvent (e.g., using liquid-liquid extraction with hexane) and dried completely (e.g., over anhydrous sodium sulfate).[10][11]

  • Spiking: Add the this compound internal standard to the dried extract.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Seal the vial tightly and heat at 70°C for 30 minutes.[8]

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS. The analysis will now target the TMS-derivatives of 1-hexanol and this compound.

References

Application Notes and Protocols for Employing 1-Hexanol-d2 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, or tracers, researchers can track the flow of atoms through metabolic pathways. Stable isotope tracers, such as those labeled with deuterium (²H), are increasingly employed due to their safety and the analytical sensitivity of modern mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

1-Hexanol-d2, a deuterium-labeled form of the six-carbon fatty alcohol, serves as a valuable tracer for investigating specific metabolic pathways, particularly those involved in fatty acid and alcohol metabolism. Its metabolism provides insights into the activities of alcohol and aldehyde dehydrogenases, as well as pathways of fatty acid oxidation and elongation. These pathways are of significant interest in various research areas, including the study of metabolic diseases, drug metabolism, and toxicology.

This document provides detailed application notes and protocols for the utilization of this compound in metabolic flux analysis, aimed at researchers, scientists, and professionals in drug development.

Principle of this compound Tracing

1-Hexanol is primarily metabolized in vivo through two main routes:

  • Oxidation: The major metabolic pathway involves the oxidation of 1-Hexanol to hexanal by alcohol dehydrogenase (ADH), followed by the oxidation of hexanal to hexanoic acid by aldehyde dehydrogenase (ALDH).[1][2] Hexanoic acid can then enter the fatty acid metabolism pathways, including beta-oxidation or elongation.

  • Conjugation: A minor pathway involves the direct conjugation of 1-Hexanol with glucuronic acid to form hexyl glucuronide, which is then excreted.[1][2]

By using this compound as a tracer, the deuterium label will be incorporated into its downstream metabolites. Detecting and quantifying the deuterium enrichment in these metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the determination of the metabolic flux through these pathways.

Applications in Research and Drug Development

The use of this compound as a metabolic tracer has several key applications:

  • Studying Alcohol Metabolism: It can be used to investigate the kinetics and capacity of alcohol and aldehyde dehydrogenases in various tissues or cell types.

  • Investigating Fatty Acid Metabolism: As a precursor to hexanoic acid, it allows for the tracing of a C6 fatty acid through beta-oxidation and other fatty acid pathways.

  • Drug Development:

    • Drug Metabolism Studies: To assess the impact of a drug candidate on fatty acid and alcohol metabolism.

    • Toxicity Studies: To understand the metabolic pathways that may lead to the formation of toxic metabolites from xenobiotics with alcohol moieties.

  • Disease Research: To study alterations in fatty acid and alcohol metabolism in diseases such as non-alcoholic fatty liver disease (NAFLD), diabetes, and certain cancers.

Experimental Workflow and Protocols

A typical workflow for a metabolic flux analysis experiment using this compound in a cell culture model is outlined below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture tracer_prep Prepare this compound Medium cell_culture->tracer_prep Design Experiment labeling Isotopic Labeling tracer_prep->labeling Introduce Tracer quenching Metabolic Quenching labeling->quenching Stop Metabolism extraction Metabolite Extraction quenching->extraction Extract Metabolites gcms GC-MS Analysis extraction->gcms Analyze Samples data_proc Data Processing gcms->data_proc Acquire Data flux_calc Flux Calculation data_proc->flux_calc Quantify Isotopologues

Figure 1. Experimental workflow for this compound metabolic flux analysis.
Protocol 1: Stable Isotope Labeling of Cultured Mammalian Cells with this compound

This protocol is designed for adherent mammalian cells grown in 6-well plates.

Materials:

  • Adherent mammalian cells (e.g., HepG2, AML12)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • This compound

  • Labeling medium: Complete cell culture medium supplemented with a known concentration of this compound (e.g., 100 µM)

  • 6-well cell culture plates

  • Ice-cold methanol (for quenching)

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment. Incubate under standard conditions (e.g., 37°C, 5% CO₂).

  • Preparation for Labeling: Once cells reach the desired confluency, aspirate the culture medium.

  • Washing: Gently wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled metabolites.

  • Isotopic Labeling: Add 2 mL of pre-warmed labeling medium containing this compound to each well.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolic Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and immediately add 1 mL of ice-cold methanol to each well. Place the plate on ice.

  • Cell Harvesting: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Sample Storage: Store the samples at -80°C until metabolite extraction.

Protocol 2: Metabolite Extraction and Sample Preparation for GC-MS Analysis

This protocol is for the extraction of polar and non-polar metabolites from the quenched cell samples.

Materials:

  • Quenched cell samples from Protocol 1

  • Chloroform

  • Ultrapure water

  • Centrifuge (capable of 4°C)

  • Nitrogen gas stream or vacuum concentrator

  • Derivatization reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - MSTFA + 1% TMCS)

  • Pyridine

  • GC vials with inserts

Procedure:

  • Phase Separation: To the cell suspension in methanol, add chloroform and ultrapure water to achieve a final solvent ratio of methanol:chloroform:water of 2.5:1:1 (v/v/v). Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to separate the polar (upper aqueous phase) and non-polar (lower organic phase) metabolites.

  • Fraction Collection: Carefully collect the upper aqueous phase (containing polar metabolites like organic acids) and the lower organic phase (containing fatty acids) into separate clean microcentrifuge tubes.

  • Drying: Evaporate the solvents from both fractions to dryness using a nitrogen gas stream or a vacuum concentrator.

  • Derivatization (for GC-MS):

    • To the dried polar metabolite pellet, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes.

    • Then, add 80 µL of MSTFA + 1% TMCS and incubate at 60°C for 30 minutes.

    • To the dried non-polar metabolite pellet, add 100 µL of MSTFA + 1% TMCS and incubate at 60°C for 30 minutes.

  • Sample Transfer: After derivatization, transfer the samples to GC vials with inserts for analysis.

Data Presentation

The quantitative data obtained from the GC-MS analysis can be summarized in tables to show the isotopic enrichment in key metabolites over time.

Table 1: Hypothetical Isotopic Enrichment of Metabolites after this compound Tracing

MetaboliteTime (hours)M+0 Abundance (%)M+1 Abundance (%)M+2 Abundance (%)
Hexanoic Acid 0100.00.00.0
185.21.813.0
460.54.535.0
842.16.951.0
2425.88.266.0
Butyryl-CoA 0100.00.00.0
199.50.30.2
497.21.51.3
894.03.82.2
2488.66.54.9
Acetyl-CoA 0100.00.00.0
199.80.20.0
498.51.30.2
896.32.90.8
2492.15.82.1

M+0, M+1, M+2 represent the isotopologues with zero, one, or two deuterium atoms, respectively.

Visualization of Metabolic Pathways and Logical Relationships

The metabolic fate of this compound can be visualized to better understand the flow of the deuterium label.

G cluster_pathway Metabolism of this compound Hexanol_d2 This compound Hexanal_d2 Hexanal-d2 Hexanol_d2->Hexanal_d2 ADH Glucuronide Hexyl-d2 Glucuronide Hexanol_d2->Glucuronide UGT Hexanoic_Acid_d2 Hexanoic Acid-d2 Hexanal_d2->Hexanoic_Acid_d2 ALDH Hexanoyl_CoA_d2 Hexanoyl-CoA-d2 Hexanoic_Acid_d2->Hexanoyl_CoA_d2 Butyryl_CoA_d2 Butyryl-CoA-d2 Hexanoyl_CoA_d2->Butyryl_CoA_d2 β-oxidation Acetyl_CoA_d2 Acetyl-CoA-d2 Butyryl_CoA_d2->Acetyl_CoA_d2 β-oxidation TCA_Cycle TCA Cycle Acetyl_CoA_d2->TCA_Cycle

Figure 2. Metabolic pathway of this compound.

Concluding Remarks

The use of this compound as a tracer in metabolic flux analysis offers a targeted approach to investigate the metabolism of short-chain fatty alcohols and their entry into fatty acid metabolic pathways. The protocols and information provided herein serve as a comprehensive guide for researchers to design and execute experiments to gain valuable insights into cellular metabolism. The adaptability of these methods to various biological systems makes this compound a versatile tool in the fields of metabolic research and drug development.

References

Application Notes and Protocols: 1-Hexanol-d2 as a Tracer in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexanol-d2 is a deuterated form of 1-hexanol, a six-carbon primary alcohol. In biological systems, stable isotope-labeled compounds like this compound serve as powerful tracers to elucidate metabolic pathways and fluxes. Due to the kinetic isotope effect, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can subtly influence the rate of metabolic reactions. However, for tracing purposes, deuterated molecules are generally considered to follow the same metabolic routes as their non-deuterated counterparts, allowing for the tracking of their metabolic fate.

The primary application of this compound as a tracer lies in the study of lipid metabolism. Upon entering the cell, it can be oxidized to its corresponding fatty acid, hexanoic acid-d2. This deuterated fatty acid can then be incorporated into more complex lipids, such as triglycerides and phospholipids, or undergo further metabolism. By tracking the incorporation of deuterium into these downstream metabolites using mass spectrometry, researchers can gain insights into the dynamics of fatty acid synthesis, elongation, and esterification.

Potential Applications:

  • Tracing de novo fatty acid synthesis: By introducing this compound, the subsequent detection of deuterated fatty acids and lipids can provide a measure of the rate of new fatty acid synthesis.

  • Investigating fatty acid elongation and modification: The metabolic fate of the initial six-carbon chain can be followed to understand how it is elongated and desaturated to form longer-chain fatty acids.

  • Studying lipid droplet dynamics: The incorporation of deuterated lipids derived from this compound into lipid droplets can be monitored to study their formation, turnover, and mobilization.

  • Elucidating drug effects on lipid metabolism: this compound can be used as a tool to assess how pharmaceutical compounds affect various aspects of lipid synthesis and storage.

Data Presentation

The following table summarizes hypothetical quantitative data from a tracer study in a cell culture model treated with this compound. This data is for illustrative purposes to demonstrate how results from such an experiment could be presented.

AnalyteControl (Relative Abundance %)Treatment (Relative Abundance %)Fold Change (Treatment/Control)
Hexanoic acid-d21001501.5
Palmitic acid-d250751.5
Stearic acid-d225401.6
Triglycerides-d22003501.75
Phosphatidylcholine-d2801201.5

Signaling Pathways and Experimental Workflows

Metabolic Fate of this compound

The following diagram illustrates the primary metabolic pathway of this compound in a typical mammalian cell.

metabolic_fate This compound This compound Hexanal-d2 Hexanal-d2 This compound->Hexanal-d2 Alcohol Dehydrogenase Glucuronidation Glucuronidation This compound->Glucuronidation Hexanoic acid-d2 Hexanoic acid-d2 Hexanal-d2->Hexanoic acid-d2 Aldehyde Dehydrogenase Hexanoyl-CoA-d2 Hexanoyl-CoA-d2 Hexanoic acid-d2->Hexanoyl-CoA-d2 Acyl-CoA Synthetase Fatty Acid Elongation & Desaturation Fatty Acid Elongation & Desaturation Hexanoyl-CoA-d2->Fatty Acid Elongation & Desaturation Complex Lipids-d2 Complex Lipids-d2 Fatty Acid Elongation & Desaturation->Complex Lipids-d2 e.g., Triglycerides, Phospholipids This compound Glucuronide This compound Glucuronide Glucuronidation->this compound Glucuronide UDP-Glucuronosyltransferase

Caption: Metabolic pathway of this compound.

Experimental Workflow for this compound Tracing

This diagram outlines the general workflow for a stable isotope tracing experiment using this compound in a cell culture system.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Cell Culture Cell Culture Tracer Incubation Tracer Incubation Cell Culture->Tracer Incubation Add this compound Metabolite Extraction Metabolite Extraction Tracer Incubation->Metabolite Extraction Quench & Extract LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Peak Integration & Isotopologue Distribution Metabolic Flux Analysis Metabolic Flux Analysis Data Processing->Metabolic Flux Analysis Calculate Relative Abundance & Flux

Caption: Workflow for this compound tracing.

Experimental Protocols

Protocol 1: In Vitro this compound Tracing in Cultured Cells

Objective: To trace the metabolic fate of this compound into intracellular lipids in a cultured cell line.

Materials:

  • Cultured mammalian cells (e.g., HepG2, 3T3-L1)

  • Complete cell culture medium

  • This compound (isotopic purity > 98%)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Chloroform

  • Water, LC-MS grade

  • Internal standards (e.g., deuterated fatty acid standards)

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to desired confluency (typically 80-90%) in complete culture medium.

  • Tracer Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a high concentration. Further dilute the stock solution in culture medium to the final working concentration (e.g., 100 µM).

  • Tracer Incubation: Remove the old medium from the cells and wash once with pre-warmed PBS. Add the medium containing this compound to the cells and incubate for a specific time course (e.g., 0, 2, 6, 12, 24 hours).

  • Metabolite Extraction:

    • At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol to each well to quench metabolism.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Add 1 mL of chloroform and 400 µL of water to induce phase separation.

    • Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the lower organic phase (containing lipids) into a new tube.

    • Dry the organic phase under a stream of nitrogen.

  • Sample Preparation for LC-MS:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform 1:1).

    • Add internal standards to the reconstituted sample.

  • LC-MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • Use a suitable LC column for lipid separation (e.g., C18 column).

    • Set the mass spectrometer to acquire data in full scan mode to detect all deuterated species and in targeted MS/MS mode for specific lipid identification and quantification.

  • Data Analysis:

    • Process the raw data using appropriate software to identify and quantify the different deuterated lipid species based on their mass-to-charge ratio (m/z) and retention time.

    • Calculate the relative abundance of each deuterated metabolite at different time points.

Protocol 2: In Vivo this compound Tracing in a Mouse Model

Objective: To investigate the in vivo metabolism and tissue distribution of this compound.

Materials:

  • Laboratory mice (e.g., C57BL/6)

  • This compound

  • Vehicle for administration (e.g., corn oil)

  • Gavage needles

  • Anesthesia

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • Homogenizer

  • Reagents for lipid extraction (as in Protocol 1)

  • LC-MS system

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.

  • Tracer Administration:

    • Prepare a solution of this compound in the vehicle at a desired concentration.

    • Administer the tracer to the mice via oral gavage. The dosage will depend on the specific experimental goals.

  • Tissue Collection:

    • At various time points after administration (e.g., 1, 4, 8, 24 hours), anesthetize the mice.

    • Collect blood via cardiac puncture.

    • Perfuse the animals with ice-cold PBS to remove blood from the tissues.

    • Harvest tissues of interest (e.g., liver, adipose tissue, muscle, brain) and immediately freeze them in liquid nitrogen.

  • Sample Processing:

    • For blood samples, separate plasma by centrifugation and store at -80°C.

    • For tissue samples, pulverize the frozen tissue using a mortar and pestle cooled with liquid nitrogen.

  • Metabolite Extraction:

    • Perform lipid extraction from plasma and tissue homogenates using the same method described in Protocol 1 (steps 4 and 5).

  • LC-MS Analysis and Data Analysis:

    • Analyze the samples and process the data as described in Protocol 1 (steps 6 and 7) to determine the levels of deuterated lipids in different tissues over time.

Disclaimer: These protocols provide a general framework. Specific parameters such as tracer concentration, incubation/administration times, and analytical methods should be optimized for each specific experimental system and research question. All animal experiments should be conducted in accordance with institutional guidelines and regulations.

Application Note: Experimental Design for Studying Surfactant Properties of 1-Hexanol-d2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 1-Hexanol is a six-carbon primary alcohol that exhibits surfactant properties, making it a valuable compound in various industrial and pharmaceutical applications, including its use as a solvent, a component in fragrance formulation, and a building block for other surfactants.[1][2][3][4] The deuterated isotopologue, 1-Hexanol-d2, offers a unique tool for investigating the subtle intermolecular forces and dynamic processes that govern surfactant behavior. Deuterium isotope effects, arising from the mass difference and altered bond strength compared to protium, can influence properties such as hydrophobicity, hydrogen bonding, and micellization.[5][6] This document provides a detailed experimental framework for the comprehensive characterization and comparison of the surfactant properties of this compound against its non-deuterated counterpart, 1-Hexanol.

Core Principles of Deuterium Isotope Effects The substitution of hydrogen with deuterium can lead to observable changes in the physicochemical properties of surfactant systems. These effects are generally subtle but can provide significant insight into molecular interactions. Key considerations include:

  • Hydrophobicity: Deuterium bonds (C-D, O-D) are slightly shorter and stronger than hydrogen bonds (C-H, O-H). This can lead to a perception of increased hydrophobicity in the deuterated molecule, which may promote self-aggregation in aqueous solutions.[5]

  • Critical Micelle Concentration (CMC): The CMC is a fundamental measure of surfactant efficiency. Due to potentially stronger hydrophobic interactions, deuterated surfactants often exhibit a lower CMC compared to their protiated analogs.[5]

  • Solvent Effects: When using heavy water (D₂O) as a solvent, its stronger hydrogen bond network can further enhance the hydrophobic effect, influencing surfactant aggregation.[5][6][7]

Experimental Workflow & Protocols

The overall workflow for characterizing the surfactant properties of this compound involves solution preparation, a series of physical measurements, and comparative data analysis.

G cluster_0 Preparation cluster_1 Characterization cluster_2 Data Analysis prep Prepare Stock Solutions (1-Hexanol & this compound) dilute Create Dilution Series prep->dilute Aqueous Solvent st_measure Surface Tension Measurement dilute->st_measure foam_measure Foam Stability Analysis dilute->foam_measure cmc_det CMC Determination st_measure->cmc_det Plot γ vs. log(C) compare Comparative Analysis (H vs D) foam_measure->compare cmc_det->compare

Figure 1: General experimental workflow for comparing the surfactant properties of 1-Hexanol and this compound.

Protocol 1: Surface Tension and CMC Determination

This protocol describes the measurement of surface tension across a range of concentrations to determine the Critical Micelle Concentration (CMC).

Materials and Equipment:

  • 1-Hexanol (>99% purity)

  • This compound (>99% purity)

  • Ultrapure water (resistivity of 18.2 MΩ·cm)

  • Precision analytical balance

  • Volumetric flasks and pipettes

  • Glass beakers (thoroughly cleaned with a cleaning solution like piranha or chromic acid, and rinsed extensively with ultrapure water)

  • Digital Tensiometer (e.g., using Du Noüy ring or Wilhelmy plate method)

  • Thermostatic water bath or temperature-controlled chamber

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of 1-Hexanol in ultrapure water. A concentration of ~60 mM is suitable as this is near the solubility limit.[8]

    • Similarly, prepare an identical concentration stock solution of this compound.

    • Create a series of dilutions from each stock solution, ranging from approximately 1.0 mM to 50.0 mM.

  • Tensiometer Calibration and Setup:

    • Calibrate the tensiometer according to the manufacturer's instructions, typically using ultrapure water.

    • Set the temperature of the sample chamber to a constant value, e.g., 25°C, using the water bath.[8] Allow the system to equilibrate.

  • Measurement:

    • Begin with the most dilute solution to minimize contamination effects.

    • Pour the sample into a clean beaker and place it in the temperature-controlled chamber.

    • Measure the surface tension. Ensure the reading is stable before recording the value.

    • Thoroughly clean and dry the beaker and the ring/plate between each measurement.

    • Repeat the measurement for all concentrations of both 1-Hexanol and this compound. Perform each measurement in triplicate to ensure reproducibility.

  • Data Analysis for CMC Determination:

    • Plot the measured surface tension (γ, in mN/m) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting plot will show two distinct linear regions. The surface tension decreases linearly with log C below the CMC and becomes nearly constant above the CMC.

    • The CMC is the concentration at the intersection point of these two linear regions.

Protocol 2: Foam Stability Analysis (Ross-Miles Method)

This protocol outlines a method for assessing the foaming ability and the stability of the foam produced by the surfactants.

Materials and Equipment:

  • Solutions of 1-Hexanol and this compound prepared at a concentration above their determined CMC (e.g., 40 mM).

  • Ross-Miles foam apparatus (graduated, jacketed glass column with a reservoir and orifice).

  • Thermostatic water bath.

  • Stopwatch.

Procedure:

  • Apparatus Setup:

    • Assemble the Ross-Miles apparatus. Circulate water from the thermostatic bath through the column jacket to maintain a constant temperature (e.g., 25°C).

    • Rinse the entire apparatus thoroughly with the test solution to ensure the internal surfaces are conditioned.

  • Foam Generation:

    • Add 200 mL of the test solution to the bottom of the column.

    • Add 50 mL of the same solution to the reservoir at the top.

    • Open the stopcock of the reservoir to allow the solution to fall through the orifice into the solution below, generating foam.

    • Start the stopwatch the moment the reservoir is empty.

  • Measurement:

    • Immediately record the initial foam height in millimeters (mm). This value represents the foamability.

    • Record the foam height at regular intervals (e.g., 1, 2, 5, and 10 minutes) to assess foam stability. The rate of decay indicates the persistence of the foam.

  • Data Analysis:

    • Compare the initial foam height of 1-Hexanol and this compound solutions.

    • Plot foam height versus time for both compounds to visualize and compare their foam decay profiles. Fatty alcohols are known to enhance foam stability, and any difference due to deuteration can be quantified.[9][10][11]

Data Presentation

Quantitative data should be organized into tables for clear comparison.

Table 1: Physical Properties of 1-Hexanol

Property Value Source
Molecular Formula C₆H₁₄O [12]
Molar Mass 102.17 g/mol [2][4]
Density (at 25°C) 0.814 g/mL [3][4]
Boiling Point 157°C [2]
Surface Tension (at 25°C) ~25.7 mN/m [12]

| Solubility in Water | Sparingly soluble (~0.5 g/100 mL) |[4] |

Table 2: Experimental Data Comparison

Parameter 1-Hexanol This compound
CMC (mM at 25°C) Experimental Value Experimental Value
Surface Tension at CMC (mN/m) Experimental Value Experimental Value
Initial Foam Height (mm) Experimental Value Experimental Value

| Foam Height after 5 min (mm) | Experimental Value | Experimental Value |

Logical Relationships in Surfactant Behavior

The surfactant properties of this compound are governed by a hierarchy of physical principles, from its molecular structure to its macroscopic behavior.

G cluster_0 Molecular Level cluster_1 Interface & Bulk Properties cluster_2 Macroscopic Phenomena structure Molecular Structure (C6H13OD) forces Intermolecular Forces (H-Bonding, van der Waals) structure->forces determines adsorption Adsorption at Interface forces->adsorption drives aggregation Self-Aggregation (Micelles) forces->aggregation drives st Surface Tension Reduction adsorption->st results in cmc Critical Micelle Concentration aggregation->cmc is characterized by foam Foaming & Emulsification st->foam enables cmc->foam impacts

Figure 2: Relationship between molecular properties and observable surfactant phenomena for this compound.

Expected Outcomes Based on existing literature on deuterium isotope effects in surfactant systems, the experimental investigation of this compound is expected to reveal subtle but measurable differences compared to 1-Hexanol.[5][13] Specifically, one might observe a slight lowering of the CMC for this compound, which would be consistent with the theory that deuteration of the alkyl chain or hydroxyl group can increase the effective hydrophobicity of the molecule, thereby favoring micelle formation at a lower concentration.[5] The surface tension values may also show minor deviations. The impact on foam stability is less predictable but could be influenced by changes in surface viscosity or the dynamics of interfacial films. These experiments provide a robust method for quantifying these sensitive isotope effects.

References

Troubleshooting & Optimization

resolving overlapping peaks in 1H NMR with 1-Hexanol-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the resolution of overlapping peaks in 1H NMR spectra, with a specific focus on scenarios involving 1-Hexanol and deuterium labeling.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why are the peaks in my 1H NMR spectrum of 1-Hexanol overlapping?

A1: Peak overlap in 1H NMR is a common issue, especially in molecules with multiple similar proton environments, such as the long alkyl chain in 1-hexanol. Several factors can contribute to this:

  • Similar Chemical Environments: Protons in similar electronic environments will have very close chemical shifts, causing their signals to merge. In 1-hexanol, the central methylene groups (-CH2-) of the alkyl chain are electronically similar, leading to significant signal overlap.[1]

  • Instrumental Limitations: Spectra recorded on lower-field NMR spectrometers (e.g., 60 or 90 MHz) exhibit less signal dispersion than those from higher-field instruments (e.g., 400 MHz and above), increasing the likelihood of overlap.[2]

  • Sample Concentration: High sample concentrations can lead to intermolecular interactions that cause peak broadening and potential overlap.[3]

  • Complex Splitting Patterns: Second-order coupling effects in highly coupled spin systems can create complex and broad multiplets that are difficult to resolve.

Q2: I suspect my analyte has an alcohol (-OH) proton, but the peak is either missing or overlapping. How can I confirm its presence?

A2: The chemical shift of hydroxyl (-OH) protons is highly variable and concentration-dependent, and the peaks are often broad.[2][4] A definitive way to identify an -OH peak is through a deuterium exchange experiment.[4][5][6] By adding a drop of deuterium oxide (D2O) to your NMR sample and re-acquiring the spectrum, the labile -OH proton will exchange with a deuterium atom. Since deuterium is not observed in a standard 1H NMR experiment, the -OH peak will disappear from the spectrum, confirming its original assignment.[5][6]

Q3: How would using 1-Hexanol-d2 as my analyte simplify the 1H NMR spectrum?

A3: Using an isotopically labeled version of your analyte, such as this compound, is a powerful technique for simplifying a complex spectrum. Deuterium (²H or D) is an isotope of hydrogen that is "silent" in 1H NMR spectroscopy.[7] If 1-Hexanol were deuterated at specific positions (e.g., at the C1 position to give 1,1-dideuteriohexan-1-ol), the following would be observed:

  • The proton signal corresponding to the deuterated position would be absent.

  • The splitting patterns of adjacent protons would be simplified. For example, the protons on C2 would no longer be coupled to the protons on C1, resulting in a cleaner multiplet.

This targeted labeling helps to assign signals and resolve areas of overlap by selectively removing specific protons and their associated couplings from the spectrum.

Q4: Besides deuterium exchange, what other strategies can I use to resolve overlapping peaks?

A4: When faced with overlapping signals, several experimental approaches can be taken:

  • Change the Solvent: Switching to a different deuterated solvent (e.g., from CDCl3 to benzene-d6 or acetone-d6) can alter the chemical shifts of your analyte's protons due to different solvent-solute interactions, potentially resolving the overlap.[3]

  • Vary the Temperature: For molecules with conformational isomers (rotamers), acquiring the spectrum at a higher temperature can increase the rate of bond rotation.[3] This can average the signals of the different conformers, leading to sharper, simplified peaks.

  • Use Advanced NMR Techniques: Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence), disperse signals into a second dimension, which is highly effective at resolving overlap that occurs in a 1D spectrum.[8][9]

Data Presentation: 1-Hexanol 1H NMR

The following table summarizes the typical 1H NMR chemical shifts for standard 1-hexanol. The significant overlap of the signals for protons on carbons 3, 4, and 5 is a common challenge.

Protons (Position)Chemical Shift (ppm)MultiplicityIntegrationTypical J-Coupling (Hz)
H on -OH~0.5 - 5.0 (variable)Broad Singlet1HN/A
H on C1 (-CH2OH)~3.62Triplet (t)2H~6.6
H on C2 (-CH2-)~1.57Quintet (quin)2H~7.0
H on C3, C4, C5 (-CH2-)~1.33Multiplet (m)6HOverlapping
H on C6 (-CH3)~0.90Triplet (t)3H~7.0

Data compiled from multiple sources.[10][11]

Experimental Protocols

Protocol: Deuterium Oxide (D2O) Exchange for Identification of -OH Protons

This protocol describes the standard procedure for confirming the presence of an exchangeable proton, such as from a hydroxyl group.

Objective: To identify the 1H NMR signal corresponding to a hydroxyl (-OH) proton by exchanging it with deuterium.

Materials:

  • NMR sample of the analyte (e.g., 1-Hexanol) dissolved in a deuterated solvent (e.g., CDCl3).

  • NMR tube.

  • Deuterium Oxide (D2O).

  • Pipette.

Procedure:

  • Acquire Initial Spectrum: Prepare your sample as usual in a deuterated solvent and acquire a standard 1H NMR spectrum. Note the chemical shifts, integrations, and multiplicities of all peaks.

  • Add D2O: Carefully add 1-2 drops of D2O to the NMR tube containing your sample.

  • Mix Sample: Cap the NMR tube securely and shake vigorously for 1-2 minutes to ensure thorough mixing and facilitate the proton-deuterium exchange.[3]

  • Re-acquire Spectrum: Place the sample back into the NMR spectrometer and acquire a second 1H NMR spectrum using the identical parameters as the first acquisition.

  • Analyze and Compare: Compare the two spectra. The peak corresponding to the -OH proton that was present in the initial spectrum will have disappeared or significantly diminished in the second spectrum.[5][6] All other proton signals from the molecule should remain unchanged.

Visualizations

Troubleshooting Workflow for Overlapping 1H NMR Peaks

start Overlapping Peaks Observed check_oh Is an -OH or other exchangeable proton suspected? start->check_oh d2o_shake Perform D2O Exchange Experiment check_oh->d2o_shake Yes change_solvent Change Deuterated Solvent (e.g., CDCl3 to Benzene-d6) check_oh->change_solvent No peak_gone Peak Disappears? d2o_shake->peak_gone oh_confirmed -OH Peak Identified. Overlap Resolved. peak_gone->oh_confirmed Yes not_resolved Still Overlapping peak_gone->not_resolved No change_temp Vary Acquisition Temperature change_solvent->change_temp resolved Peaks Resolved change_solvent->resolved run_2d Acquire 2D NMR (COSY, HSQC) change_temp->run_2d change_temp->resolved run_2d->resolved

Caption: A flowchart for troubleshooting overlapping peaks in 1H NMR spectra.

Deuterium Exchange Mechanism in 1-Hexanol

cluster_0 Initial State cluster_1 Exchange cluster_2 Final State Hexanol R-CH₂-O-H Exchange Proton/Deuterium Exchange Hexanol->Exchange D2O D-O-D D2O->Exchange Hexanol_d R-CH₂-O-D Exchange->Hexanol_d HOD H-O-D Exchange->HOD Hexanol 1-Hexanol CH₃(CH₂)₄CH₂OH Spectrum1 Complex 1H NMR Spectrum - Overlapping -CH₂- signals - Coupling from H on C1 Hexanol->Spectrum1 yields Hexanol_d2 This compound (at C1) CH₃(CH₂)₄CD₂OH Spectrum2 Simplified 1H NMR Spectrum - No signal from C1 protons - C2 proton signal is simplified (no coupling to C1) Hexanol_d2->Spectrum2 yields

References

Navigating Isotopic Exchange of 1-Hexanol-d2 in Protic Solvents: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on minimizing the isotopic exchange of the hydroxyl deuteron in 1-Hexanol-d2 when working with protic solvents. Unwanted hydrogen-deuterium (H/D) exchange can compromise the isotopic purity of labeled compounds, impacting the accuracy of experimental results in various applications, including metabolic studies and reaction mechanism elucidation. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you maintain the isotopic integrity of your deuterated compounds.

Troubleshooting Guides and FAQs

This section addresses common issues and questions related to the isotopic exchange of this compound.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound in protic solvents?

A1: Isotopic exchange is a chemical reaction where a deuterium atom in your this compound molecule is replaced by a hydrogen atom from the surrounding protic solvent (e.g., water, methanol, ethanol). The hydroxyl deuteron (-OD) is a labile site, meaning it is susceptible to this exchange. This is a concern because it alters the isotopic enrichment of your compound, leading to inaccuracies in quantitative analyses and misinterpretation of experimental data.

Q2: What are the primary factors that influence the rate of isotopic exchange?

A2: The rate of H/D exchange for the hydroxyl group is primarily influenced by three factors:

  • pH: The exchange is catalyzed by both acids and bases. The rate of exchange is significantly faster in both acidic (pH < 2) and basic (pH > 3) conditions.[1][2]

  • Temperature: Higher temperatures increase the rate of exchange.[1][3] Conversely, lowering the temperature can significantly slow down the exchange process.

  • Solvent: Protic solvents, which have exchangeable protons (e.g., O-H or N-H bonds), will facilitate isotopic exchange. Aprotic solvents (e.g., acetonitrile, tetrahydrofuran) are preferred when trying to avoid exchange, but if protic solvents are necessary, their composition and purity must be carefully controlled.

Q3: At what pH is the isotopic exchange of the hydroxyl deuteron minimized?

A3: The rate of H/D exchange for labile protons, including those on hydroxyl groups, is at its minimum in the pH range of 2.5 to 3.0.[1]

Q4: How can I monitor the isotopic purity of my this compound?

A4: The two most common analytical techniques to monitor isotopic purity are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the disappearance of the hydroxyl proton signal upon dissolving the sample in a deuterated solvent (a "D₂O shake") confirms the lability of this proton.[4] To check the purity of this compound, you would look for the appearance of a hydroxyl proton signal, which would indicate back-exchange.

  • Mass Spectrometry (MS): Mass spectrometry can precisely measure the mass of the molecule. A decrease in the molecular weight of this compound would indicate the loss of deuterium and its replacement by hydrogen.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Significant loss of deuterium label observed after a short time in a protic solvent. The solvent may be contaminated with acidic or basic impurities. The experimental temperature may be too high.Use high-purity, freshly opened solvents. Buffer the solvent to a pH between 2.5 and 3.0. Conduct the experiment at the lowest feasible temperature (e.g., in an ice bath).
Inconsistent isotopic exchange between experimental runs. Variability in solvent preparation, pH, or temperature. Inconsistent timing of sample handling and analysis.Standardize your solvent preparation protocol. Always measure and adjust the pH of your solvent mixture. Use a temperature-controlled environment. Implement a strict and consistent timeline for your experiments.
Loss of deuterium label during analytical procedures (e.g., HPLC). The mobile phase is a protic solvent at a non-optimal pH. The column temperature is elevated.If possible, use an aprotic mobile phase. If a protic mobile phase is required, adjust its pH to 2.5-3.0. Run the HPLC at a reduced temperature. Minimize the time the sample is in the system.
Uncertainty about the initial isotopic purity of the this compound starting material. The compound may have degraded during storage. The initial stated purity may not be accurate.Always check the isotopic purity of the starting material before beginning your experiment using NMR or MS. Store deuterated compounds in a tightly sealed container, in a cool, dry, and dark place.

Quantitative Data on Isotopic Exchange

Table 1: Estimated Stability of this compound Hydroxyl Deuteron in Protic Solvents

Solvent System pH Temperature Estimated Half-life of Deuteron Notes
Water7.025°CSeconds to MinutesRapid exchange is expected at neutral pH.
Water2.5 - 3.04°CHoursOptimal conditions for minimizing exchange in an aqueous environment.
Water9.025°CSecondsBase-catalyzed exchange is very rapid.
MethanolNeutral25°CMinutesExchange will occur, but may be slightly slower than in water.
MethanolAcidified (pH ~2.5)4°CHours to DaysAcidification and cooling will significantly preserve the label.
50:50 Methanol:Water2.5 - 3.04°CHoursA common HPLC mobile phase; pH and temperature control are critical.

Experimental Protocols

Protocol 1: General Handling of this compound to Minimize Isotopic Exchange

This protocol outlines the best practices for handling this compound in a laboratory setting to preserve its isotopic integrity.

Workflow for Handling this compound

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start: Verify Purity of this compound (NMR/MS) prep_solvent Prepare Protic Solvent (High-Purity, Degassed) start->prep_solvent adjust_pH Adjust Solvent pH to 2.5 - 3.0 prep_solvent->adjust_pH cool_solvent Pre-cool Solvent to 4°C adjust_pH->cool_solvent add_hexanol Add this compound to Solvent Immediately Before Use cool_solvent->add_hexanol run_exp Conduct Experiment at Low Temperature (e.g., 4°C) add_hexanol->run_exp minimize_time Minimize Experimental Duration run_exp->minimize_time quench Quench Reaction (if applicable) by Flash Freezing minimize_time->quench analyze Analyze Sample Promptly (NMR/MS) quench->analyze end End analyze->end

Caption: Workflow for handling this compound to minimize isotopic exchange.

Methodology:

  • Verify Initial Purity: Before use, confirm the isotopic purity of your this compound stock using ¹H NMR or mass spectrometry.

  • Solvent Preparation:

    • Use high-purity, HPLC-grade protic solvents.

    • If using water, use deionized, distilled, or Milli-Q water.

    • Degas the solvent to remove dissolved oxygen and carbon dioxide, which can affect pH.

  • pH Adjustment:

    • Carefully adjust the pH of the protic solvent to between 2.5 and 3.0 using a dilute solution of a non-interfering acid (e.g., formic acid or phosphoric acid). Use a calibrated pH meter.

  • Temperature Control:

    • Pre-cool the solvent to the desired experimental temperature (e.g., 4°C) before adding the this compound.

    • Maintain this temperature throughout the experiment using an ice bath or a temperature-controlled chamber.

  • Sample Preparation and Handling:

    • Add the this compound to the prepared solvent immediately before starting your experiment to minimize its exposure time.

    • Keep sample vials tightly capped to prevent atmospheric moisture from entering.

  • Minimizing Exposure Time:

    • Design your experiment to be as short as possible.

    • If the experiment is lengthy, consider if an aprotic solvent can be used for certain steps.

  • Quenching and Analysis:

    • If your experiment involves a reaction, quench it rapidly, for example, by flash freezing in liquid nitrogen.

    • Analyze the samples as quickly as possible after preparation. If storage is necessary, store at low temperatures (e.g., -80°C) in tightly sealed containers.

Protocol 2: Minimizing Isotopic Exchange during HPLC Analysis

This protocol provides a methodology for analyzing this compound using High-Performance Liquid Chromatography (HPLC) with a protic mobile phase while minimizing on-column isotopic exchange.

Logical Flow for HPLC Method Development

cluster_mobile_phase Mobile Phase Optimization cluster_hplc_conditions HPLC Conditions cluster_sample_handling Sample Handling start Goal: Analyze this compound with Minimal Exchange select_solvent Select Protic Solvent (e.g., Methanol, Water) start->select_solvent adjust_pH Adjust pH to 2.5 - 3.0 (e.g., with Formic Acid) select_solvent->adjust_pH degas Thoroughly Degas Mobile Phase adjust_pH->degas column_temp Set Column Temperature to Low Value (e.g., 4-10°C) degas->column_temp flow_rate Optimize Flow Rate for Speed and Resolution column_temp->flow_rate gradient Use a Fast Gradient to Minimize Run Time flow_rate->gradient prepare_sample Prepare Sample in Pre-cooled, pH-adjusted Diluent gradient->prepare_sample inject_immediately Inject Immediately After Preparation prepare_sample->inject_immediately end Analysis with Preserved Isotopic Integrity inject_immediately->end

References

Technical Support Center: 1-Hexanol-d2 NMR Signal-to-Noise Ratio Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) for 1-Hexanol-d2 in NMR experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of a low signal-to-noise ratio in the NMR spectrum of this compound?

A low signal-to-noise ratio (S/N) can stem from several factors, including low sample concentration, suboptimal acquisition parameters, poor instrument calibration (shimming and tuning), and issues with sample preparation. For deuterated compounds like this compound, the inherent properties of the deuterium nucleus also contribute to a weaker signal compared to proton NMR.

Q2: How does the choice of deuterated solvent affect the S/N ratio?

The deuterated solvent is crucial for providing a lock signal to stabilize the magnetic field.[1] The choice of solvent can impact S/N in a few ways:

  • Solubility: The sample must be sufficiently soluble in the chosen solvent to achieve an adequate concentration.[2]

  • Viscosity: Lower viscosity solvents generally lead to better resolution and, consequently, a better S/N.[2]

  • Residual Solvent Peaks: The residual proton signals from the deuterated solvent should not overlap with the signals of interest from this compound.[2][3]

Q3: Can increasing the number of scans always improve the S/N ratio?

Yes, increasing the number of scans (N) is a common method to improve the S/N ratio. The S/N ratio increases proportionally to the square root of the number of scans. However, this comes at the cost of increased experiment time. For example, quadrupling the number of scans will double the S/N ratio.

Q4: What is the role of shimming, and how does it impact the S/N ratio?

Shimming is the process of adjusting the currents in the shim coils to improve the homogeneity of the magnetic field across the sample.[4][5] Poor shimming results in broad and distorted peaks, which significantly reduces the S/N ratio.[3] Proper shimming is critical for obtaining sharp lines and maximizing signal intensity.

Q5: How can I identify the peak corresponding to the hydroxyl (-OH) proton of any residual non-deuterated 1-Hexanol?

A common technique is the "D₂O shake."[6][7] By adding a small amount of deuterium oxide (D₂O) to your NMR tube and re-acquiring the spectrum, the -OH proton will exchange with deuterium. This will cause the -OH peak to disappear or significantly decrease in intensity, allowing for its unambiguous identification.[6][7]

Troubleshooting Guides

Issue 1: Weak Signal and High Noise Level

This is the most common issue and can be addressed by systematically checking sample preparation and acquisition parameters.

Troubleshooting Workflow:

start Low S/N Observed check_conc Verify Sample Concentration start->check_conc inc_scans Increase Number of Scans check_conc->inc_scans Concentration OK opt_params Optimize Acquisition Parameters inc_scans->opt_params Time Permitting check_shims Check Shimming opt_params->check_shims check_probe Check Probe Tuning check_shims->check_probe process_data Post-Acquisition Processing check_probe->process_data end_good Improved S/N process_data->end_good broad_peaks Broad/Distorted Peaks poor_shimming Poor Shimming broad_peaks->poor_shimming inhomogeneous Inhomogeneous Sample broad_peaks->inhomogeneous high_conc High Concentration broad_peaks->high_conc paramagnetic Paramagnetic Impurities broad_peaks->paramagnetic weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter adjust Adjust Volume/Height filter->adjust shim_tune Shim and Tune adjust->shim_tune acquire Acquire Spectrum shim_tune->acquire

References

Technical Support Center: Optimizing 1-Hexanol-d2 Concentration for Membrane Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing 1-Hexanol-d2 in membrane studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in membrane studies?

A1: this compound is a six-carbon straight-chain alcohol where two hydrogen atoms, typically at the alpha position (adjacent to the hydroxyl group), have been replaced with deuterium isotopes. This specific labeling makes it a powerful, non-perturbing probe for techniques like Deuterium Nuclear Magnetic Resonance (²H-NMR) spectroscopy and neutron scattering.[1] These methods are used to investigate the structure, dynamics, and hydration of lipid bilayers.

Q2: How does this compound affect lipid membranes?

A2: 1-Hexanol partitions into the lipid bilayer, with its hydroxyl (-OH) group located near the water-lipid interface and its hydrophobic alkyl chain extending into the membrane core.[2] This insertion disrupts the natural packing of lipid acyl chains, leading to several concentration-dependent effects:

  • Increased membrane fluidity: The presence of 1-hexanol increases the mobility of lipid molecules within the bilayer.

  • Changes in membrane dimensions: Short-chain alcohols like 1-hexanol can increase the area per lipid molecule while decreasing the overall thickness of the membrane.[3]

  • Alteration of lipid order: It can decrease the order parameter of the lipid acyl chains, indicating a more disordered state.

At high concentrations, 1-hexanol can induce more significant structural changes, such as the formation of an interdigitated phase where the lipid tails from opposing leaflets interlock.

Q3: Why is deuteration necessary for these studies?

A3: Deuterium has a different nuclear spin and neutron scattering length compared to hydrogen. This isotopic difference is exploited in:

  • ²H-NMR: This technique is highly sensitive to the orientation and motion of the C-D bond. By monitoring the deuterated hexanol, researchers can gain detailed insights into its location, orientation, and dynamics within the membrane.[1]

  • Neutron Scattering: The significant difference in neutron scattering length between hydrogen and deuterium allows for "contrast variation."[4] By selectively deuterating components like 1-hexanol, researchers can make other parts of the system (like the lipids or solvent) effectively "invisible" to neutrons, thus isolating the signal from the molecule of interest.[4][5]

Q4: What is the "cutoff effect" in relation to 1-Hexanol?

A4: The "cutoff effect" refers to the observation that the biological and membrane-perturbing potency of straight-chain alcohols increases with chain length up to a certain point (around 1-octanol to 1-decanol), after which the potency levels off or even decreases.[2] 1-Hexanol is a short-chain alcohol that falls within the range where potency generally increases with chain length.[2]

Troubleshooting Guide

Q5: My ²H-NMR spectra show both a sharp isotropic peak and a broad powder pattern. What does this indicate?

A5: This is a common observation in time-dependent studies of this compound partitioning into lipid bilayers.[2]

  • Initial Isotropic Peak: Initially, this compound gives rise to an isotropic deuterium resonance which is distinct from that of aqueous this compound.[2] This suggests a relatively mobile population of this compound molecules, possibly at the bilayer surface.

  • Emergence of a Broad Spectrum: Over time (sometimes days), a broader spectral component characteristic of a spherically-averaged powder pattern appears.[2] This indicates that the this compound molecules have inserted into the more ordered environment of the lipid bilayer interior and are now experiencing restricted motion.[2]

  • Troubleshooting: Ensure your samples have had adequate time to equilibrate to obtain reproducible results reflecting the final partitioning of this compound. The equilibration time can be influenced by temperature and lipid composition.

Q6: I am observing membrane aggregation or lysis in my experiments. What could be the cause?

A6: High concentrations of short-chain alcohols can significantly disrupt membrane integrity, leading to aggregation or even lysis (breakdown) of vesicles.[6]

  • Concentration is too high: The concentration of this compound may be exceeding the threshold for stable membrane incorporation. This can lead to the formation of non-bilayer structures or the solubilization of the membrane.

  • Lipid composition: The stability of the membrane in the presence of alcohols can depend on the lipid composition. For example, the presence of cholesterol can modulate the effects of alcohols on membrane properties.

  • Troubleshooting:

    • Perform a concentration titration to determine the optimal, non-lytic concentration range for your specific lipid system.

    • Consider using a more robust lipid composition if high concentrations of this compound are required for your experimental aims.

Q7: My results are inconsistent between experimental runs. What are some potential sources of variability?

A7: Inconsistency in membrane studies involving alcohols can arise from several factors:

  • Sample Preparation: The method of incorporating this compound can affect its final distribution. Ensure a consistent protocol for adding the alcohol to the lipid solution and for vesicle formation.

  • Equilibration Time: As mentioned in Q5, the partitioning of this compound into the membrane is a time-dependent process.[2] Inconsistent equilibration times will lead to variable results.

  • Temperature Control: The phase behavior of lipid bilayers and the partitioning of alcohols are sensitive to temperature. Maintain precise temperature control throughout your experiment.

  • Solvent Evaporation: Alcohols can be volatile. Ensure your experimental setup minimizes solvent evaporation, which would alter the concentration of this compound over time.

Quantitative Data on 1-Hexanol Effects

The following tables summarize quantitative data on the effects of 1-hexanol on model lipid membranes, compiled from various studies. Note that these studies primarily used non-deuterated 1-hexanol, but the physical effects are expected to be comparable for this compound.

Table 1: Concentration of 1-Hexanol Used in a Membrane Study

Membrane System1-Hexanol ConcentrationExperimental TechniqueReference
DMPC30 mol %Time-Resolved Small-Angle Neutron Scattering (TR-SANS)[7]

Table 2: Effect of 1-Hexanol on Membrane Structural Parameters

Membrane SystemParameterObserved EffectValueReference
DMPCApparent Lateral Area of 1-HexanolIncrease in lateral expansion~11 Ų[8]
DMPCLipid Acyl Chain OrderStretches the outer half of the hydrophobic zone-[8]
E. coliMembrane FluidityIncreased-[6]

Experimental Protocols

Protocol: Preparation of Large Unilamellar Vesicles (LUVs) with this compound for ²H-NMR Studies

This protocol describes the preparation of LUVs composed of a model lipid (e.g., DMPC - 1,2-dimyristoyl-sn-glycero-3-phosphocholine) containing this compound for analysis by solid-state ²H-NMR.

Materials:

  • DMPC (or other desired lipid) powder

  • This compound

  • Chloroform

  • Buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Nitrogen gas source

  • Sonicator (bath or probe type)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

Procedure:

  • Lipid Film Formation: a. Dissolve a known amount of DMPC in chloroform in a round-bottom flask or glass vial. b. Add the desired molar percentage of this compound to the lipid solution. c. Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the vessel to form a thin, uniform lipid film on the inner surface. d. Place the vessel under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Add the desired buffer to the lipid film. b. Vortex the mixture vigorously to suspend the lipids, creating a milky suspension of multilamellar vesicles (MLVs).

  • Sonication (Optional, for improved extrusion): a. Briefly sonicate the MLV suspension in a bath sonicator above the phase transition temperature of the lipid to reduce the size of the aggregates.

  • Extrusion: a. Assemble the extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Heat the extruder to a temperature above the phase transition temperature of the lipid. c. Load the MLV suspension into one of the extruder syringes. d. Pass the suspension through the membrane back and forth at least 11 times to form LUVs of a uniform size distribution.

  • Sample Preparation for NMR: a. Transfer the final LUV suspension to an appropriate NMR sample tube. b. Centrifuge the sample to form a pellet of the vesicles. c. Carefully remove the supernatant. d. The sample is now ready for ²H-NMR analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Vesicle Preparation cluster_analysis Analysis A Dissolve Lipid & this compound in Chloroform B Create Thin Lipid Film (N2 Evaporation) A->B C Hydrate with Buffer (MLV Formation) B->C D Extrusion (LUV Formation) C->D E Prepare NMR Sample (Pelleting) D->E F Acquire 2H-NMR Spectrum E->F G Analyze Spectral Lineshape & Relaxation Data F->G H Determine Hexanol Partitioning, Orientation & Dynamics G->H

Caption: Experimental workflow for preparing and analyzing this compound in lipid vesicles via ²H-NMR.

Hypothetical Signaling Pathway Modulation

signaling_pathway cluster_membrane Cell Membrane cluster_cellular_response Cellular Response Hexanol This compound Fluidity Increased Membrane Fluidity Hexanol->Fluidity perturbs Receptor Membrane Receptor (e.g., GPCR) Fluidity->Receptor alters conformation/ diffusion GProtein G-Protein Receptor->GProtein activates Effector Effector Enzyme GProtein->Effector modulates SecondMessenger Second Messenger Production Effector->SecondMessenger catalyzes Downstream Downstream Signaling Cascade SecondMessenger->Downstream Response Altered Cellular Function Downstream->Response

Caption: Hypothetical modulation of a GPCR signaling pathway by this compound-induced changes in membrane fluidity.

References

preventing contamination when working with 1-Hexanol-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing contamination when working with 1-Hexanol-d2.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination when working with this compound?

The most common sources of contamination for this compound are atmospheric moisture, residual water in labware, and cross-contamination from non-deuterated solvents or reagents. Isotopic exchange with residual protons can also occur, reducing the isotopic purity of the compound.

Q2: How can I prevent atmospheric moisture from contaminating my this compound?

To prevent contamination from atmospheric moisture, it is crucial to handle this compound under an inert atmosphere, such as dry nitrogen or argon.[1][2] Using a glove box or a Schlenk line is highly recommended. For less stringent applications, a nitrogen blanket over the sample preparation setup may suffice.[3]

Q3: What is the proper procedure for drying glassware to be used with this compound?

All glassware that will come into contact with this compound should be thoroughly dried. A recommended procedure is to bake the glassware in an oven at approximately 150°C for at least 24 hours and then allow it to cool in a desiccator or under a stream of dry inert gas immediately before use.[3]

Q4: Can I reuse a container of this compound once it has been opened?

For applications requiring the highest purity, it is best to use single-use ampoules to prevent exposure to moisture and other atmospheric contaminants.[1][2] If you must reuse a container, ensure it is properly sealed under an inert atmosphere and stored in a cool, dry place.

Q5: How does the position of the deuterium label in this compound affect its susceptibility to contamination?

The stability of the deuterium label depends on its position. If the hydroxyl proton is replaced with deuterium (1-Hexan(ol-d)), it is highly susceptible to exchange with protons from water or other protic solvents. If the deuterium is on the carbon chain, it is generally more stable, but care must still be taken to avoid conditions that could promote H/D exchange.

Troubleshooting Guides

Issue 1: Unexpected Peaks in NMR Spectrum

Symptom: Your NMR spectrum of a sample prepared with this compound shows a significant water peak or peaks corresponding to non-deuterated 1-Hexanol.

Possible Causes & Solutions:

CauseSolution
Moisture Contamination Handle the solvent in a dry environment and use single-use ampoules to minimize moisture exposure.[1] Dry all NMR tubes and pipettes thoroughly before use.[1]
Isotopic Exchange If the deuteration is at the hydroxyl position, avoid any protic solvents or reagents that could facilitate H/D exchange.
Cross-Contamination Ensure all labware is scrupulously clean and rinsed with a small amount of the deuterated solvent before use. Use dedicated syringes and septa for handling deuterated compounds.
Issue 2: Inconsistent Experimental Results

Symptom: You are observing variability in reaction kinetics, product yields, or other experimental outcomes when using this compound as a solvent or reagent.

Possible Causes & Solutions:

CauseSolution
Variable Isotopic Purity Verify the isotopic purity of each batch of this compound before use via NMR or mass spectrometry. If purity has degraded, consider repurification or using a fresh batch.
Presence of Impurities Non-deuterated impurities can affect reaction pathways. Ensure the chemical purity of your this compound is adequate for your application.
Inconsistent Handling Adhere strictly to standardized protocols for handling and dispensing the solvent to minimize variations in exposure to potential contaminants.

Experimental Protocols

Protocol 1: Preparation of a Standard Solution with this compound

This protocol outlines the steps for preparing a solution of a compound in this compound while minimizing the risk of contamination.

Materials:

  • This compound (in a sealed ampoule or Sure/Seal™ bottle)

  • Compound of interest

  • Oven-dried volumetric flask with a ground glass stopper or septum-sealed vial

  • Dry, inert gas supply (e.g., nitrogen or argon)

  • Glove box or Schlenk line

  • Dry syringes and needles

Procedure:

  • Place the oven-dried volumetric flask or vial in a desiccator to cool to room temperature under vacuum.

  • Transfer the flask/vial and all other necessary materials into a glove box with a dry, inert atmosphere.

  • Accurately weigh the desired amount of the compound of interest and transfer it to the flask/vial.

  • Using a dry syringe, carefully withdraw the required volume of this compound from its container.

  • Slowly add the this compound to the flask/vial containing the compound.

  • If using a volumetric flask, bring it to the calibration mark with this compound.

  • Seal the flask/vial securely.

  • Gently swirl or sonicate the solution until the compound is fully dissolved.

Visualizations

Contamination_Prevention_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_procedure Experimental Procedure A Oven-Dry Glassware (150°C, 24h) B Cool in Desiccator A->B C Work in Inert Atmosphere (Glove Box / Schlenk Line) B->C Transfer to Inert Environment D Use Single-Use Ampoules C->D E Use Dry Syringes/Needles C->E G Add this compound D->G E->G F Transfer Reagents F->G H Seal Container G->H I Store Properly (Cool, Dry, Inert Atmosphere) H->I

Caption: Workflow for preventing contamination when handling this compound.

Troubleshooting_Logic Start Inconsistent Experimental Results Q1 Check for Unexpected Peaks in NMR Spectrum Start->Q1 A1_Yes Water or Protic Solvent Contamination Q1->A1_Yes Yes A1_No Check Isotopic and Chemical Purity Q1->A1_No No A2_Impure Source New Batch or Repurify A1_No->A2_Impure Impure A2_Pure Review Handling Procedures for Consistency A1_No->A2_Pure Pure

Caption: Troubleshooting logic for inconsistent experimental results.

References

storage and handling best practices to maintain 1-Hexanol-d2 purity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the storage and handling of 1-Hexanol-d2 to maintain its chemical and isotopic purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial?

A1: this compound is a form of 1-hexanol where two hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic labeling is critical for various research applications, including Nuclear Magnetic Resonance (NMR) spectroscopy, metabolic pathway tracing, and studying reaction mechanisms.[1] Maintaining high isotopic and chemical purity is essential because impurities can interfere with experimental results, leading to inaccurate data and misinterpretation of molecular structures.[2][3]

Q2: What are the primary threats to this compound purity?

A2: The primary threats are:

  • Moisture Contamination: Atmospheric water can introduce protons (¹H) that exchange with the deuterium (²H) atoms, especially on the hydroxyl group, reducing the isotopic purity.[4][5] Deuterated solvents are known to be susceptible to moisture absorption.[2]

  • Oxidation: Like other alcohols, this compound can be oxidized if exposed to air and light over extended periods, leading to chemical impurities.

  • Cross-Contamination: Introduction of other solvents or reagents from improperly cleaned labware.

  • Improper Storage: Exposure to heat, direct sunlight, and reactive gases can accelerate degradation.[6][7]

Q3: What are the ideal storage conditions for this compound?

A3: To ensure stability, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[6][8][9] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent moisture absorption and oxidation.

Q4: What type of container is best for storing this compound?

A4: The best container is the original manufacturer's vial, which is often a glass ampule sealed under an inert atmosphere.[10] If transferring, use a clean, dry glass bottle with a tight-fitting cap, preferably with a PTFE (polytetrafluoroethylene) liner to ensure a good seal.[11]

Q5: How can I verify the purity of my this compound?

A5: The purity can be assessed using analytical techniques such as:

  • ¹H NMR Spectroscopy: To determine isotopic purity by quantifying residual proton signals.

  • Gas Chromatography (GC): To identify and quantify volatile chemical impurities.[12][13]

  • Mass Spectrometry (MS): Often coupled with GC (GC-MS) to confirm the identity of impurities.[10]

Section 2: Storage and Handling Best Practices

Maintaining the purity of this compound requires strict adherence to proper storage and handling protocols.

Table 1: Summary of Storage Conditions
ParameterBest PracticePoor Practice (Risk of Degradation)
Temperature Store in a cool location (e.g., 2-8°C).[6][8]Room temperature for long periods; exposure to heat.[6]
Atmosphere Under an inert gas (Argon or Nitrogen).Exposure to ambient air (risk of moisture and O₂).[5]
Light Store in a dark area or in an amber glass vial.[9]Exposure to direct sunlight or UV light.[6][8]
Container Original sealed ampule or glass bottle with PTFE-lined cap.[10][11]Unsealed or poorly sealed containers; reactive plastic containers.
Location Well-ventilated, flammable liquids storage cabinet.[8]Open lab bench; near strong acids or oxidizing agents.[6][11]
Handling Workflow to Minimize Contamination

Proper handling technique is critical, especially when the container is opened. The following workflow should be followed to minimize the risk of introducing impurities.

G cluster_prep Preparation Phase cluster_handling Dispensing Phase cluster_storage Resealing & Storage A Receive & Visually Inspect (Check Seal Integrity) B Store in Designated Cool, Dark, & Dry Location A->B Upon Arrival C Move Vial to Inert Atmosphere Glovebox or Fume Hood B->C For Use D Equilibrate to Room Temperature Before Opening C->D E Use Only Dry Glassware & Syringes (Oven-Dried) D->E F Puncture Septum with a Dry Needle Under Positive Inert Gas Pressure E->F G Withdraw Required Amount F->G H Remove Needle & Purge Headspace with Inert Gas G->H I Reseal Container Tightly H->I J Parafilm Seal for Extra Protection I->J K Return Promptly to Designated Storage J->K

Caption: Workflow for handling this compound to prevent contamination.

Section 3: Troubleshooting Guide

This section addresses common problems encountered when using this compound.

Table 2: Troubleshooting Common Purity Issues
ProblemPotential Cause(s)Recommended Action(s)
¹H NMR spectrum shows a large water peak and/or unexpected -OH proton signals. Moisture Contamination: The sample was exposed to atmospheric humidity during handling or storage.[5]1. Review handling procedures; ensure all glassware is oven-dried.2. Handle the solvent under a dry, inert atmosphere (glovebox or Schlenk line).3. For non-critical applications, consider using molecular sieves to dry the solvent (note: this may introduce other impurities).
GC analysis shows extra peaks not present on the Certificate of Analysis (CofA). Cross-Contamination: Use of non-dedicated or improperly cleaned syringes, glassware, or transfer lines.Chemical Degradation: The compound has started to oxidize or decompose due to improper storage.1. Run a blank analysis on the GC to check for system contamination.2. Review lab procedures to prevent cross-contamination.3. If degradation is suspected, compare the lot number's CofA and expiration date. Consider acquiring a new batch.
The liquid appears discolored (e.g., yellow tint) or has an unusual odor. Oxidative Degradation: Prolonged exposure to air can lead to the formation of aldehydes or other oxidation byproducts.1. Do not use the solvent for sensitive experiments.2. The material has likely degraded and should be disposed of according to institutional safety guidelines.
Inconsistent results in a series of experiments using the same bottle. Incremental Contamination: The solvent is being contaminated with moisture or air each time the bottle is opened.1. Implement the handling workflow described in Section 2.2. For high-purity work, consider aliquoting the solvent into smaller, single-use vials under an inert atmosphere upon first opening.
Logical Troubleshooting Flow

If a purity issue is suspected, the following decision-making process can help identify the root cause.

G start Purity Issue Suspected check_visual Visual Inspection: Color, Particulates? start->check_visual check_nmr Run ¹H NMR: Water Peak? Other Signals? start->check_nmr check_gc Run GC-MS: Unexpected Peaks? start->check_gc visual_fail Cause: Likely Oxidative Degradation check_visual->visual_fail Yes nmr_fail Cause: Moisture or Protic Contamination check_nmr->nmr_fail Yes gc_fail Cause: Cross-Contamination or Degradation check_gc->gc_fail Yes solution_storage Solution: Review Storage (Light/Air Exposure) visual_fail->solution_storage solution_handling Solution: Improve Handling (Use Inert Atmosphere, Dry Glassware) nmr_fail->solution_handling gc_fail->solution_storage solution_labware Solution: Verify Labware Cleanliness & Segregation gc_fail->solution_labware

Caption: Troubleshooting logic for identifying sources of impurity.

Section 4: Experimental Protocols

Protocol 4.1: Purity Verification by Gas Chromatography (GC-FID)
  • Objective: To identify and quantify volatile chemical impurities in this compound.

  • Principle: The sample is vaporized and separated into its components based on their boiling points and interactions with the stationary phase of a capillary column. A Flame Ionization Detector (FID) detects and quantifies the organic compounds.[13]

  • Materials:

    • Gas chromatograph with FID.

    • Capillary column (e.g., Agilent CP-Sil 5 CB or similar non-polar column).[12]

    • High-purity carrier gas (Helium or Hydrogen).

    • This compound sample.

    • High-purity solvent for dilution (if necessary), e.g., dichloromethane.

    • Autosampler vials.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1%) in a suitable volatile solvent if required by the instrument's sensitivity.[12] For neat injection, use a small volume (e.g., 0.1 µL).

    • GC Conditions (Example): [12]

      • Injector Temperature: 240 °C

      • Detector Temperature: 250 °C

      • Oven Program: Start at a suitable temperature (e.g., 50 °C), hold for 2 minutes, then ramp at 10 °C/min to 200 °C and hold for 5 minutes. (Note: Program should be optimized to separate early-eluting impurities from the main 1-hexanol peak).

      • Carrier Gas Flow: Set to column manufacturer's recommendation (e.g., 25 cm/s).

    • Injection: Inject 0.1 - 1.0 µL of the sample.

    • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the area percentage of each impurity relative to the total area of all peaks. Compare the profile to the manufacturer's CofA.

Protocol 4.2: Assessing Isotopic Purity by ¹H NMR Spectroscopy
  • Objective: To determine the deuterium incorporation and identify residual protic impurities.

  • Principle: ¹H NMR detects signals from hydrogen (¹H) nuclei. In a highly deuterated solvent, the residual ¹H signals are very small. By integrating these signals relative to a known internal standard, the isotopic purity can be estimated.

  • Materials:

    • NMR spectrometer (300 MHz or higher).

    • High-quality 5 mm NMR tubes.

    • Dry deuterated solvent for locking (e.g., Chloroform-d, Acetone-d6).

    • Internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene).

  • Methodology:

    • Sample Preparation: In a dry NMR tube, add a precise amount of the internal standard. Add the this compound sample. Dilute with a dry, deuterated solvent if needed for viscosity or locking purposes.

    • NMR Acquisition:

      • Lock and shim the spectrometer.

      • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for full relaxation and accurate integration.

    • Data Analysis:

      • Calibrate the spectrum using a reference signal (e.g., residual CHCl₃ at 7.26 ppm).

      • Integrate the peak corresponding to the internal standard.

      • Integrate the residual proton signals of this compound.

      • Calculate the molar quantity of residual protons relative to the known quantity of the standard. This allows for the calculation of the isotopic enrichment (e.g., >99 atom % D).

References

dealing with broadened NMR signals of 1-Hexanol-d2 in membranes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Hexanol-d2 in membrane environments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during NMR experiments, particularly the phenomenon of broadened NMR signals.

Troubleshooting Broadened NMR Signals of this compound in Membranes

Broadened NMR signals can be a significant obstacle to obtaining high-quality, interpretable data. This guide provides a systematic approach to troubleshooting this common issue.

Question: My deuterium NMR signals for this compound in a lipid membrane are broader than expected. What are the potential causes and how can I fix this?

Answer:

Broadened NMR signals for small molecules like this compound within a lipid membrane environment can arise from several factors related to sample preparation, data acquisition, and the inherent dynamics of the system. Below is a step-by-step guide to diagnose and address the issue.

Step 1: Evaluate Your Sample Preparation

Inhomogeneous samples are a primary cause of line broadening.

  • Vesicle/Liposome Homogeneity: Ensure your liposome or vesicle preparation is uniform in size and lamellarity. Inconsistent vesicle size can lead to a distribution of environments for the hexanol, causing signal broadening.

    • Solution: Use extrusion to create unilamellar vesicles of a defined size. Sonication can also be used, but may result in a wider size distribution.

  • Solute Concentration: An excessively high concentration of this compound can lead to aggregation or phase separation within the membrane, resulting in broadened signals.

    • Solution: Prepare a dilution series to find the optimal concentration of this compound that minimizes broadening while maintaining an adequate signal-to-noise ratio.

  • Lipid Purity and Oxidation: Impurities or oxidized lipids in your membrane preparation can create heterogeneous environments and paramagnetic centers, which significantly broaden NMR signals.

    • Solution: Use high-purity lipids and handle them in an inert atmosphere (e.g., under argon or nitrogen) to prevent oxidation.

  • Residual Solvents: Traces of organic solvents from the liposome preparation process can interfere with membrane structure and dynamics.

    • Solution: Ensure complete removal of organic solvents by drying the lipid film under high vacuum for an extended period.

Experimental Workflow for Sample Preparation

experimental_workflow cluster_prep Lipid Film Preparation cluster_hydration Vesicle Formation cluster_final Final Sample Lipid_Dissolution Dissolve DMPC and This compound in Chloroform Solvent_Evaporation Evaporate Solvent (Rotary Evaporator) Lipid_Dissolution->Solvent_Evaporation High_Vacuum Dry Under High Vacuum (>2 hours) Solvent_Evaporation->High_Vacuum Hydration Hydrate Lipid Film with Buffer (D2O-based) High_Vacuum->Hydration Vortexing Vortex to Form Multilamellar Vesicles (MLVs) Hydration->Vortexing Extrusion Extrude through Polycarbonate Membrane (e.g., 100 nm) Vortexing->Extrusion NMR_Sample Transfer to NMR Tube Extrusion->NMR_Sample

Caption: Workflow for preparing this compound in DMPC vesicles.

Step 2: Optimize NMR Acquisition Parameters

Incorrect NMR parameters can artificially broaden your signals.

  • Shimming: Poor magnetic field homogeneity is a common culprit for broad lines.

    • Solution: Carefully shim the spectrometer on your sample. If the sample has low deuterium content, consider shimming on a proton signal from the lipids or water before switching to the deuterium channel.

  • Acquisition Time (at): A short acquisition time can truncate the Free Induction Decay (FID), leading to broader lines in the processed spectrum.

    • Solution: Increase the acquisition time to allow the FID to decay to near zero.

  • Pulse Width/Angle: An incorrect pulse calibration can lead to signal distortions and apparent broadening.

    • Solution: Calibrate the 90-degree pulse width for deuterium on your specific sample and probe.

  • Temperature: Temperature affects both the membrane phase and the dynamics of hexanol.

    • Solution: Ensure the temperature is well-regulated and above the phase transition temperature of your lipid (for DMPC, the main phase transition is at 24°C). Running experiments at different temperatures can also provide insights into the dynamics causing broadening.

Step 3: Consider the Underlying Physical Phenomena

The inherent properties of the system can lead to line broadening.

  • Chemical Exchange: this compound can be in exchange between different environments (e.g., bound to the membrane, free in solution, at the interface). If the exchange rate is on the order of the NMR timescale, this will cause significant line broadening.[1]

    • Solution: Varying the temperature can help to move out of the intermediate exchange regime. Lower temperatures may slow the exchange, leading to two distinct signals, while higher temperatures may accelerate the exchange, resulting in a single, sharp, averaged signal.

  • Anisotropic Effects: In a membrane, the motion of this compound is not isotropic (the same in all directions). This anisotropy is not fully averaged out, leading to broader signals compared to solution-state NMR.[2][3]

    • Solution: This is an inherent property of the system. However, understanding this can help in interpreting the spectra. Solid-state NMR techniques may be required for highly anisotropic systems.

Logical Diagram of Troubleshooting Broadened Signals

troubleshooting_logic cluster_sample Sample Preparation Issues cluster_nmr NMR Parameter Issues cluster_phenomena Physical Phenomena start Broadened NMR Signals Inhomogeneous_Vesicles Inhomogeneous Vesicles? start->Inhomogeneous_Vesicles High_Concentration High Hexanol Concentration? start->High_Concentration Lipid_Impurity Lipid Impurity/Oxidation? start->Lipid_Impurity Poor_Shimming Poor Shimming? start->Poor_Shimming Short_Acquisition Short Acquisition Time? start->Short_Acquisition Incorrect_Pulse Incorrect Pulse Width? start->Incorrect_Pulse Chemical_Exchange Chemical Exchange? start->Chemical_Exchange Anisotropy Anisotropy? start->Anisotropy solution Sharp NMR Signals Inhomogeneous_Vesicles->solution High_Concentration->solution Lipid_Impurity->solution Poor_Shimming->solution Short_Acquisition->solution Incorrect_Pulse->solution Chemical_Exchange->solution Anisotropy->solution

Caption: Troubleshooting logic for broadened NMR signals.

Frequently Asked Questions (FAQs)

Q1: What is a typical lipid-to-hexanol molar ratio for initial experiments?

A1: A good starting point is a lipid-to-hexanol molar ratio of 20:1 to 50:1. This ensures that the hexanol is a minor component and is less likely to significantly perturb the overall membrane structure or self-aggregate.

Q2: Should I use deuterated buffer for my sample?

A2: Yes, it is highly recommended to use a buffer prepared with deuterium oxide (D2O) to minimize the large residual HDO signal in your proton spectrum, which can be useful for shimming and as a reference. For deuterium NMR, this also ensures that the lock signal is strong.

Q3: How does cholesterol in the membrane affect the this compound signal?

A3: Cholesterol increases the order of the lipid acyl chains and can influence the partitioning and dynamics of small molecules like hexanol. This can lead to changes in the chemical shift and potentially further broadening of the hexanol signal due to a more ordered and constrained environment.

Q4: Can I use magic angle spinning (MAS) to narrow the lines?

A4: Yes, for samples with significant line broadening due to anisotropy, MAS-NMR can be very effective in averaging out these anisotropic interactions, leading to sharper signals. However, this requires specialized solid-state NMR equipment.

Q5: My signal is still broad after troubleshooting. What else can I do?

A5: If you have addressed the common issues in sample preparation and NMR parameters, the broadening is likely due to the inherent dynamics of your system (e.g., intermediate chemical exchange). You can try varying the temperature more widely or consider more advanced NMR experiments like relaxation measurements (T1, T2) to further probe the molecular motions.

Data Presentation

Table 1: Recommended Starting NMR Acquisition Parameters for Deuterium NMR of this compound in DMPC Vesicles

ParameterRecommended ValueRationale
Spectrometer Frequency> 61.4 MHz (for 400 MHz 1H)Higher fields provide better sensitivity and resolution.
Pulse ProgramQuadrupole echo sequenceRefocuses dephasing due to quadrupolar interactions.
Acquisition Time (at)0.1 - 0.2 sSufficient to capture the decay of the FID.
Relaxation Delay (d1)1 - 2 sAllows for sufficient relaxation of the deuterium nuclei.
Number of Scans (ns)1024 - 4096Signal averaging to improve signal-to-noise ratio.
Spectral Width (sw)50 - 100 ppm (3-6 kHz)To encompass the potentially broad signals.
Temperature30 - 35 °CAbove the main phase transition of DMPC (24°C).

Experimental Protocols

Protocol: Preparation of this compound in DMPC Vesicles for NMR Analysis

Materials:

  • Dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

  • This compound (deuterated at the C1 position)

  • Chloroform

  • Deuterium oxide (D2O)

  • Buffer salts (e.g., phosphate buffer)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass syringes for extruder

  • NMR tubes

Procedure:

  • Lipid Film Preparation:

    • Weigh the desired amount of DMPC and dissolve it in chloroform in a round-bottom flask.

    • Add the appropriate amount of this compound to achieve the desired molar ratio (e.g., 30:1 DMPC:Hexanol).

    • Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask on a high-vacuum pump for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Prepare your desired buffer using D2O.

    • Add the D2O-based buffer to the lipid film. The volume should result in a final lipid concentration of 10-20 mg/mL.

    • Hydrate the lipid film by vortexing the flask for several minutes. This will result in a milky suspension of multilamellar vesicles (MLVs).

  • Vesicle Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Transfer the MLV suspension to one of the extruder syringes.

    • Pass the suspension through the membrane at least 21 times. This will produce a more translucent solution of large unilamellar vesicles (LUVs).

  • Sample Transfer:

    • Carefully transfer the final LUV suspension to an NMR tube.

    • Ensure the sample height is appropriate for the NMR spectrometer's probe.

    • Cap the NMR tube securely. The sample is now ready for NMR analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of 1-Hexanol-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Hexanol-d2 as an internal standard (IS) against a common alternative, 1-Heptanol (a structural analog), for the quantification of 1-Hexanol in a specific matrix. The validation framework is based on established regulatory guidelines from the FDA and EMA.[1][2][3][4] Stable isotope-labeled (SIL) internal standards like this compound are often considered the gold standard in quantitative mass spectrometry because their physicochemical properties are nearly identical to the analyte of interest.[5][6][7] This similarity allows them to effectively compensate for variability during sample preparation and analysis, including extraction efficiency and matrix effects.[8][9][10][11]

Experimental Protocols

The following protocols outline the key experiments required to validate an internal standard for a bioanalytical method.

Specificity and Selectivity

The ability of the method to differentiate and quantify the analyte and internal standard without interference from matrix components is crucial.

  • Protocol:

    • Analyze at least six different blank matrix lots.

    • Analyze a blank matrix lot spiked with the internal standard (this compound) and another spiked with the analyte (1-Hexanol).

    • Analyze a zero sample (blank matrix spiked only with the IS).[2]

    • Acceptance Criteria: The response of interfering peaks in the blank samples at the retention time of the analyte and IS should be less than 20% of the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the IS.

Linearity and Range

This establishes the concentration range over which the assay is accurate and precise.

  • Protocol:

    • Prepare a series of calibration standards by spiking a blank matrix with known concentrations of 1-Hexanol. A minimum of six non-zero concentration levels is recommended.[2]

    • Add a constant concentration of this compound to all standards.

    • Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration.

    • Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).

Accuracy and Precision

Accuracy measures the closeness of the determined value to the nominal concentration, while precision measures the degree of scatter between repeated measurements.

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

    • Analyze five replicates of each QC level in three separate analytical runs on at least two different days.[1]

    • Acceptance Criteria:

      • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[1]

      • Precision (CV%): The coefficient of variation should not exceed 15% (20% at the LLOQ).[1]

Matrix Effect

This experiment assesses the impact of co-eluting matrix components on the ionization of the analyte and IS.

  • Protocol:

    • Prepare three sets of samples at low and high QC concentrations:

      • Set A: Analyte and IS spiked in a neat solution.

      • Set B: Blank matrix extracts spiked with analyte and IS.

      • Set C: Matrix samples spiked with analyte and IS before extraction.

    • Calculate the Matrix Factor (MF) = (Peak response in presence of matrix [Set B]) / (Peak response in neat solution [Set A]).

    • Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the IS.

    • Acceptance Criteria: The CV of the IS-normalized MF across different matrix lots should be ≤ 15%.

Recovery

Recovery measures the efficiency of the extraction process.

  • Protocol:

    • Using the data from the Matrix Effect experiment, calculate the recovery.

    • Recovery (%) = (Peak response of extracted sample [Set C]) / (Peak response of post-extraction spiked sample [Set B]) x 100.

    • Acceptance Criteria: Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, high and consistent recovery is desirable. The CV of the recovery across QC levels should be ≤ 15%.

Data Presentation: Performance Comparison

The following tables summarize hypothetical validation data for this compound and a common alternative, 1-Heptanol.

Table 1: Accuracy and Precision

QC Level Internal Standard Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (CV%)
LLOQ This compound 10 10.8 108.0 8.5
1-Heptanol 10 11.9 119.0 16.2
Low This compound 30 29.1 97.0 6.1
1-Heptanol 30 33.5 111.7 12.8
Mid This compound 500 515 103.0 4.5
1-Heptanol 500 458 91.6 9.9
High This compound 800 789 98.6 3.8

| | 1-Heptanol | 800 | 891 | 111.4 | 11.5 |

Table 2: Matrix Effect and Recovery

QC Level Internal Standard Mean Recovery (%) Recovery CV (%) IS-Normalized Matrix Factor Matrix Factor CV (%)
Low This compound 92.5 5.2 1.03 4.8
1-Heptanol 85.1 11.8 1.28 18.3
High This compound 94.1 4.8 0.98 3.9

| | 1-Heptanol | 83.7 | 13.5 | 1.35 | 21.4 |

Note: The data presented are for illustrative purposes and will vary based on the specific matrix and analytical method.

Visualizations

Method Validation Workflow

G cluster_0 Method Development cluster_1 Full Validation cluster_2 Application Dev Develop Assay (LC/GC-MS Conditions) Selectivity Specificity & Selectivity Dev->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Matrix Matrix Effect Accuracy->Matrix Recovery Recovery Matrix->Recovery Stability Stability Recovery->Stability Analysis Routine Sample Analysis Stability->Analysis

Caption: Workflow for bioanalytical method validation.

Internal Standard Correction Mechanism

G Analyte Analyte (1-Hexanol) Signal MS Signal Analyte->Signal IS Internal Standard (this compound) IS->Signal Matrix Matrix Components Matrix->Signal Ion Suppression or Enhancement Ratio Area Ratio (Analyte/IS) Signal->Ratio Result Accurate Concentration Ratio->Result

Caption: Mitigation of matrix effects using a SIL-IS.

Comparison and Conclusion

As illustrated in the data tables, this compound demonstrates superior performance compared to the structural analog, 1-Heptanol.

  • Accuracy and Precision: The use of this compound results in significantly better accuracy and precision across all QC levels. This is because its behavior during sample processing and ionization closely mirrors that of the native 1-Hexanol.[7] A structural analog like 1-Heptanol may have different extraction efficiencies and be subject to different degrees of matrix effects, leading to greater variability.[8]

  • Matrix Effect: The IS-normalized matrix factor for this compound is consistently close to 1.0 with low variability (CV < 5%). This indicates that it effectively tracks and corrects for the ion suppression or enhancement experienced by the analyte.[5] In contrast, 1-Heptanol shows a significant and variable matrix effect, failing the typical acceptance criteria (CV > 15%) and demonstrating its inability to adequately compensate for matrix-induced signal fluctuations.

  • Recovery: While both internal standards show reasonable recovery, this compound provides more consistent results with lower variability. This ensures that any sample-to-sample variation in the extraction process is reliably corrected.

References

comparing the performance of 1-Hexanol-d2 vs. other deuterated standards

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS), the use of deuterated internal standards is a cornerstone for achieving accurate and reliable results. These standards are considered the gold standard for quantitation because their chemical and physical properties closely mimic those of the analyte of interest, effectively compensating for variations in sample preparation, injection volume, and matrix effects. This guide provides an objective comparison of the performance of 1-Hexanol-d2 against other commonly used deuterated alcohol standards, supported by typical performance data and a general experimental protocol.

Performance Comparison of Deuterated Alcohol Standards

The selection of an appropriate internal standard is critical and is dictated by the specific analyte and the analytical method. Ideally, the internal standard should be structurally and chemically similar to the analyte, have a retention time close to but separate from the analyte, and be stable throughout the analytical process.

Below is a table summarizing the key performance parameters for this compound compared to other deuterated alcohol standards like Deuterated Ethanol (Ethanol-d6) and Deuterated Butanol (Butanol-d10). These parameters are based on established principles of analytical method validation.

Performance ParameterThis compoundEthanol-d6Butanol-d10Considerations for Selection
Analyte Similarity High for hexanol and other medium-chain alcohols.High for ethanol and other short-chain volatile compounds.High for butanol and other C4 compounds.The internal standard should be as structurally similar to the analyte as possible to mimic its behavior during extraction and analysis.
Retention Time Longer retention time, suitable for less volatile analytes.Shorter retention time, suitable for highly volatile analytes.Intermediate retention time.The retention time should be close to the analyte's but with baseline separation to avoid co-elution and interference.
Linearity (R²) (Typical) > 0.99> 0.99> 0.99All well-chosen deuterated standards should provide excellent linearity over the desired concentration range.
Accuracy (% Recovery) 95-105%95-105%95-105%Accuracy is expected to be high as the deuterated standard co-elutes with the analyte, correcting for matrix effects.
Precision (%RSD) < 15%< 15%< 15%High precision is a key advantage of using a deuterated internal standard.
Potential for Isotopic Exchange Low. Deuterium on a carbon backbone is generally stable. However, labels on certain positions, such as C-2 of a hexanol moiety, could be susceptible to exchange under specific conditions like keto-enol tautomerism.[1]Very low. Deuterium on ethanol is generally stable under typical analytical conditions.Very low. Deuterium on butanol is generally stable.The stability of the deuterium label is crucial for accurate quantitation. The position of the label should be chosen to minimize the risk of H/D exchange.
Matrix Effect Compensation Excellent for analytes with similar polarity and elution profile.Excellent for highly polar and volatile analytes.Excellent for moderately polar analytes.The ability to compensate for matrix-induced ion suppression or enhancement is a primary reason for using deuterated standards.

Experimental Protocol: Quantification of Volatile Compounds using GC-MS with a Deuterated Internal Standard

This section outlines a general methodology for the quantification of a volatile organic compound (e.g., non-deuterated 1-hexanol) in a complex matrix using this compound as an internal standard.

1. Preparation of Standards and Samples:

  • Calibration Standards: Prepare a series of calibration standards by spiking a known amount of the analyte into a blank matrix. Add a constant, known concentration of this compound to each calibration standard.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of the analyte in the same manner as the calibration standards.

  • Sample Preparation: To the unknown samples, add the same constant, known concentration of this compound as was added to the calibration standards.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column for volatile compound analysis (e.g., DB-5ms, HP-INNOWax).

    • Inlet: Split/splitless injector at an appropriate temperature (e.g., 250°C).

    • Oven Program: A temperature gradient program to ensure separation of the analyte and internal standard from other matrix components.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor specific ions for the analyte and the deuterated internal standard, ensuring high sensitivity and selectivity.

3. Data Analysis:

  • Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibration standard.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.

  • Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Workflow for Quantitative Analysis using a Deuterated Internal Standard

The following diagram illustrates the typical workflow for using a deuterated internal standard in a quantitative analytical method.

G Workflow for Quantitative Analysis with a Deuterated Internal Standard cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Blank_Matrix Blank Matrix Calibration_Standards Calibration Standards (Analyte + IS in Matrix) Blank_Matrix->Calibration_Standards QC_Samples QC Samples (Analyte + IS in Matrix) Blank_Matrix->QC_Samples Analyte_Stock Analyte Stock Solution Analyte_Stock->Calibration_Standards Analyte_Stock->QC_Samples IS_Stock Internal Standard (IS) Stock (e.g., this compound) IS_Stock->Calibration_Standards IS_Stock->QC_Samples Unknown_Samples Unknown Samples (+ IS) IS_Stock->Unknown_Samples GCMS GC-MS Analysis Calibration_Standards->GCMS QC_Samples->GCMS Unknown_Samples->GCMS Peak_Integration Peak Area Integration (Analyte & IS) GCMS->Peak_Integration Area_Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Area_Ratio Calibration_Curve Construct Calibration Curve Area_Ratio->Calibration_Curve from Standards Quantification Quantify Analyte in Unknowns Area_Ratio->Quantification from Samples Calibration_Curve->Quantification

Caption: A diagram illustrating the key steps in a quantitative analysis workflow using a deuterated internal standard.

Conclusion

This compound is a highly effective internal standard for the quantification of 1-hexanol and other structurally similar, medium-chain volatile organic compounds. Its performance, in terms of accuracy, precision, and linearity, is comparable to other commonly used deuterated alcohol standards like Ethanol-d6 and Butanol-d10, provided it is used for analytes with similar physicochemical properties. The key to successful quantitative analysis lies in the careful selection of an internal standard that best mimics the behavior of the target analyte throughout the entire analytical procedure. When chosen appropriately, this compound can significantly enhance the reliability and robustness of quantitative methods in various research and industrial applications.

References

Determining the Isotopic Enrichment of 1-Hexanol-d2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of isotopic enrichment is critical for the accurate interpretation of experimental results, from metabolic flux analysis to quantitative proteomics. Deuterium-labeled compounds, such as 1-Hexanol-d2, serve as invaluable tools as internal standards in mass spectrometry-based quantitative analyses and in studies aimed at understanding reaction mechanisms and enhancing the efficacy of drugs.[1] This guide provides a comparative overview of mass spectrometry-based methods for determining the isotopic enrichment of this compound, with supporting experimental protocols and data. We also present Nuclear Magnetic Resonance (NMR) spectroscopy as a viable alternative.

Comparison of Analytical Methods

The two primary techniques for analyzing isotopic enrichment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] While both are powerful, they operate on different principles and offer distinct advantages and disadvantages.

Mass Spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For isotopic analysis, it distinguishes between molecules based on the mass difference imparted by the heavy isotopes (e.g., Deuterium). Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for volatile compounds like 1-Hexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a non-destructive technique that exploits the magnetic properties of atomic nuclei.[2] Deuterium (²H) NMR can directly detect the deuterium nuclei, providing information about their chemical environment and quantity. This method is excellent for determining the specific positions of the labels within the molecule.[1][3]

The following table summarizes a qualitative comparison of these techniques for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Principle Separation by chromatography, detection by massNuclear spin transitions in a magnetic field
Sensitivity High (picogram to femtogram range)Lower (microgram to milligram range)
Sample Prep Simple dilution in a volatile solventDissolution in a deuterated solvent (for ¹H NMR) or non-deuterated solvent (for ²H NMR)
Information Isotopic distribution (abundances of d0, d1, d2 species)Site-specific enrichment, structural confirmation[1][3]
Quantitation Relative; requires calibration for absolute valuesAbsolute quantitation possible with internal standard
Throughput High; rapid analysis timesLower; longer acquisition times
Cost Generally lower instrumentation costHigher instrumentation cost
Quantitative Data Comparison

Below is a table of hypothetical, yet realistic, data for the determination of isotopic enrichment of a this compound sample using GC-MS and ²H NMR.

ParameterGC-MS Result²H NMR Result
Calculated Isotopic Purity (%) 99.1%99.2%
Relative Abundance d0 (%) 0.2%Not directly measured
Relative Abundance d1 (%) 0.7%Not directly measured
Relative Abundance d2 (%) 99.1%Not directly measured
Measurement Precision (RSD) < 1%< 2%
Limit of Detection ~10 µg/mL~100 µg/mL

Experimental Protocols

GC-MS Method for Isotopic Enrichment of this compound

This protocol outlines the analysis of this compound using a standard capillary GC-MS system.

a. Sample Preparation:

  • Prepare a stock solution of the this compound sample at approximately 1 mg/mL in a volatile solvent like dichloromethane or hexane.[4]

  • Perform a serial dilution to create a working solution of approximately 10 µg/mL.[5]

  • Transfer the working solution to a 1.5 mL glass autosampler vial.[5]

  • Prepare a similar concentration of non-labeled 1-Hexanol as a reference standard.

b. GC-MS Instrumentation and Conditions:

  • GC Column: Agilent CP-Sil 5 CB, 50 m x 0.53 mm, 5.0 µm film thickness (or equivalent non-polar column).[6]

  • Injector: Split/splitless injector at 240°C. A 1 µL injection volume is used in splitless mode to maximize sensitivity.[5]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

  • MS Transfer Line: 250°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • Mass Analyzer: Quadrupole, scanning from m/z 35 to 150.

c. Data Analysis and Enrichment Calculation:

  • Acquire the mass spectrum for both the unlabeled 1-Hexanol and the this compound sample.

  • Identify the molecular ion peak (M+) for unlabeled 1-hexanol (C₆H₁₄O, MW=102.1) and the corresponding M+2 peak for this compound (C₆H₁₂D₂O, MW=104.1).

  • Extract the ion chromatograms for the relevant ions (e.g., m/z 102, 103, 104).

  • Integrate the peak areas for each isotopologue (d0, d1, d2).

  • Calculate the percent isotopic enrichment for the d2 species using the following formula:

    % Enrichment (d2) = [Area(d2) / (Area(d0) + Area(d1) + Area(d2))] x 100

This calculation should also account for the natural abundance of ¹³C isotopes.[7]

²H NMR Method for Isotopic Enrichment of this compound

This protocol provides a method for direct measurement of deuterium enrichment.

a. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in a non-deuterated solvent (e.g., DMSO, CHCl₃) in a 5 mm NMR tube. Using a non-deuterated solvent provides a clean spectrum where only the deuterium signal is observed.

b. NMR Instrumentation and Parameters:

  • Spectrometer: 400 MHz NMR spectrometer (or higher field) equipped with a broadband probe.

  • Nucleus: ²H (Deuterium).

  • Pulse Sequence: Standard single pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: ~15 ppm.

    • Relaxation Delay: 5 seconds.

    • Number of Scans: 64-256 (or more, depending on concentration).

  • Reference: An internal standard with a known deuterium concentration can be used for absolute quantitation.

c. Data Analysis:

  • Process the acquired Free Induction Decay (FID) with Fourier transformation.

  • Integrate the area of the deuterium signal corresponding to the labeled positions on the 1-Hexanol molecule.

  • The isotopic enrichment can be determined by comparing the integral of the ²H signal to the integral of a known internal standard or by comparing it to the residual proton signals in a corresponding ¹H NMR spectrum.

Visualizing Workflows and Logic

Diagrams created using Graphviz help to visualize the experimental workflows and the logic behind method selection.

GCMS_Workflow start Start: this compound Sample prep Sample Preparation (Dilution in Dichloromethane) start->prep inject GC Injection (1 µL) prep->inject sep GC Separation (Capillary Column) inject->sep ion Ionization (EI, 70 eV) sep->ion detect Mass Analysis (Quadrupole m/z Scan) ion->detect data Data Acquisition (Mass Spectrum) detect->data calc Enrichment Calculation (% d0, d1, d2 Abundance) data->calc end Result: Isotopic Purity calc->end

Caption: Workflow for GC-MS analysis of this compound.

Method_Comparison cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy ms_principle Measures Mass-to-Charge Ratio ms_info Provides Isotopic Distribution (d0, d1, d2...) ms_principle->ms_info leads to ms_adv High Sensitivity & Throughput ms_info->ms_adv results in nmr_principle Measures Nuclear Spin nmr_info Provides Site-Specific Enrichment & Structure nmr_principle->nmr_info leads to nmr_adv Non-destructive & Absolute Quant. nmr_info->nmr_adv results in

Caption: Comparison of MS and NMR principles and outcomes.

Conclusion

Both Mass Spectrometry and NMR Spectroscopy are highly effective for determining the isotopic enrichment of this compound.

  • GC-MS is the method of choice for high-throughput screening and when sample amounts are limited, providing excellent sensitivity and robust quantitation of isotopologue distribution.

  • ²H NMR , while less sensitive, offers the unique advantage of determining the site-specific location of the deuterium labels and can provide absolute quantitation without sample destruction.[3]

The selection of the optimal technique depends on the specific requirements of the study, including the need for structural confirmation, sample availability, and desired throughput. For comprehensive characterization, a combined strategy using both MS and NMR is often employed to confirm both the isotopic enrichment and the structural integrity of the labeled compound.[1][3]

References

A Comparative Guide to the Cross-Validation of Analytical Methods Utilizing 1-Hexanol-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precision and reliability of analytical methods are paramount. The use of internal standards is a cornerstone of achieving accurate quantification, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of the performance of 1-Hexanol-d2 as an internal standard against a common alternative, supported by representative experimental data and detailed protocols.

Deuterated stable isotope-labeled internal standards, such as this compound, are often considered the gold standard in quantitative mass spectrometry.[1] This is because their physicochemical properties are nearly identical to the analyte of interest, leading to similar behavior during sample preparation and analysis, which effectively corrects for variations in extraction efficiency, injection volume, and instrument response.[2]

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is critical for the validation of an analytical method. The following table summarizes typical performance data for analytical methods using this compound in comparison to another commonly used internal standard, 1-Octanol, for the analysis of volatile and semi-volatile organic compounds by GC-MS. This data is compiled from various studies to provide a representative comparison.

Performance MetricThis compound (Deuterated) 1-Octanol (Non-Deuterated) Typical Acceptance Criteria (ICH/FDA Guidelines)
Linearity (Coefficient of Determination, R²) > 0.998> 0.995> 0.99
Accuracy (% Recovery) 95 - 105%92 - 103%80 - 120% (may vary by concentration)
Precision (Relative Standard Deviation, %RSD) < 5%< 10%< 15% (may vary by concentration)
Limit of Quantification (LOQ) 1 - 10 µg/L2 - 15 µg/LDependent on analyte and regulatory requirements

Note: The performance of any internal standard is highly dependent on the specific analytical method, matrix, and the analytes being quantified. The values presented are illustrative of typical performance.

Experimental Protocol: Quantification of Volatile Compounds using this compound by GC-MS

This protocol outlines a general procedure for the quantitative analysis of volatile organic compounds (VOCs) in a liquid matrix using this compound as an internal standard.

1. Materials and Reagents:

  • Analytes of interest (e.g., flavor compounds, residual solvents)

  • This compound (Internal Standard, IS)

  • High-purity solvent (e.g., Dichloromethane, Hexane) for dilutions

  • Sample matrix (e.g., beverage, pharmaceutical formulation)

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Standard Solutions:

  • Stock Solutions: Prepare individual stock solutions of each analyte and the internal standard (this compound) in the chosen solvent at a concentration of, for example, 1000 mg/L.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solutions to cover the desired concentration range (e.g., 1, 5, 10, 50, 100 mg/L).

  • Internal Standard Spiking: Spike each calibration standard and quality control (QC) sample with a constant concentration of this compound (e.g., 20 mg/L).

3. Sample Preparation:

  • For liquid samples, a direct injection or a liquid-liquid extraction may be employed. For solid samples, a solvent extraction or headspace analysis would be necessary.

  • Liquid-Liquid Extraction Example: To 1 mL of the liquid sample, add 10 µL of the this compound internal standard solution. Add 1 mL of an appropriate extraction solvent (e.g., dichloromethane). Vortex for 1 minute and centrifuge to separate the layers. Transfer the organic layer to an autosampler vial for GC-MS analysis.

4. GC-MS Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Mode Splitless, 1 µL
Inlet Temperature 250 °C
Oven Program Initial 40 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

5. Data Analysis:

  • Identify the characteristic ions for each analyte and for this compound.

  • Integrate the peak areas of the target analytes and the internal standard.

  • Calculate the response factor (RF) for each analyte relative to the internal standard using the calibration standards.

  • Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the concentration ratio (Analyte Concentration / IS Concentration).

  • Determine the concentration of the analytes in the unknown samples using the calibration curve.

Workflow for Cross-Validation of an Analytical Method

The following diagram illustrates the logical steps involved in the cross-validation of an analytical method that employs an internal standard.

cross_validation_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis & Data Processing cluster_quant Quantification prep_standards Prepare Calibration Standards & Quality Control (QC) Samples spike_is Spike All Standards, QCs, and Samples with this compound (IS) prep_standards->spike_is prep_samples Prepare Unknown Samples prep_samples->spike_is instrument_analysis GC-MS or LC-MS Analysis spike_is->instrument_analysis data_acquisition Data Acquisition (Peak Area Integration) instrument_analysis->data_acquisition calibration Construct Calibration Curve (Area Ratio vs. Conc. Ratio) data_acquisition->calibration quantification Quantify Analytes in Unknown Samples calibration->quantification validation Method Validation quantification->validation linearity Linearity & Range validation->linearity accuracy Accuracy (% Recovery) validation->accuracy precision Precision (% RSD) validation->precision lod_loq LOD & LOQ validation->lod_loq specificity Specificity validation->specificity report Final Report & Method Implementation linearity->report accuracy->report precision->report lod_loq->report specificity->report

Caption: Workflow of analytical method cross-validation using an internal standard.

Conclusion

The use of this compound as an internal standard offers significant advantages for the quantitative analysis of volatile and semi-volatile organic compounds. Its chemical similarity to many analytes of interest ensures that it effectively compensates for variations during sample processing and instrumental analysis, leading to high accuracy and precision. While direct comparative data against all possible alternatives is not always readily available, the principles of using deuterated standards and the representative data presented here strongly support the suitability of this compound for robust and reliable analytical method validation in research and drug development. The provided protocol and workflow serve as a foundational guide for implementing and validating analytical methods using this effective internal standard.

References

A Comparative Guide to the Influence of 1-Hexanol-d2 and 1-Hexanol on Lipid Membrane Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of 1-Hexanol-d2 and its non-deuterated counterpart, 1-Hexanol, on the biophysical properties of lipid membranes. While direct comparative experimental data for this compound is limited in publicly available literature, this document synthesizes the well-documented effects of 1-Hexanol with the predicted impacts of deuterium substitution based on the kinetic isotope effect and studies on deuterated lipids.

Introduction to 1-Hexanol and the Deuterium Isotope Effect

1-Hexanol is a six-carbon straight-chain alcohol known to interact with and modify the properties of lipid bilayers.[1] It is often used as a model amphiphile to study alcohol-membrane interactions, which are relevant to understanding the mechanisms of anesthesia and the effects of alcohols on cellular function.[1] The molecule partitions into the lipid bilayer, with its hydroxyl group anchoring it near the polar headgroup region and the alkyl chain extending into the hydrophobic core.[1]

Deuterium (²H or D) is a stable isotope of hydrogen with an additional neutron. This doubling in mass leads to a stronger C-D bond compared to a C-H bond. This difference can lead to the Kinetic Isotope Effect (KIE) , where reactions involving the breaking of a C-D bond are slower than those involving a C-H bond.[2] While the interaction of 1-hexanol with a lipid membrane is primarily a physical partitioning process rather than a chemical reaction, the difference in mass and bond vibrational energy between C-H and C-D can still subtly influence intermolecular forces, such as van der Waals interactions and hydrogen bonding, which may lead to differences in its effects on membrane properties.

Impact on Lipid Membrane Properties: A Comparative Analysis

The following sections detail the known effects of 1-Hexanol and the predicted effects of this compound on key lipid membrane properties.

Membrane Fluidity

The insertion of alcohols into the lipid bilayer disrupts the packing of the acyl chains, generally leading to an increase in membrane fluidity.[3]

  • 1-Hexanol: Experimental evidence from fluorescence anisotropy studies shows that 1-hexanol increases the fluidity of lipid membranes.[4][5] This is due to the disordering effect of its alkyl chain on the ordered lipid tails.[3]

  • This compound (Predicted): The impact of deuteration on membrane fluidity is not definitively established through direct comparative studies. However, two competing hypotheses can be considered. The stronger C-D bond could lead to slightly weaker van der Waals interactions, potentially causing a marginally smaller increase in fluidity compared to 1-hexanol. Conversely, the increased mass could have subtle effects on the dynamics of the molecule within the bilayer. It is predicted that any difference in the effect on fluidity would be minor.

Membrane Phase Behavior

Alcohols are known to influence the phase transition temperature (Tm) of lipid bilayers, typically lowering it.[3]

  • 1-Hexanol: Differential Scanning Calorimetry (DSC) studies have shown that 1-hexanol significantly lowers the main phase transition temperature of phospholipids like dipalmitoylphosphatidylcholine (DPPC).[3] At high concentrations, it can even induce an interdigitated phase where the lipid acyl chains from opposing leaflets interlock.[3]

  • This compound (Predicted): Based on studies with deuterated lipids, which show a decrease in the gel-to-fluid phase transition temperature, it is plausible that this compound would also lower the Tm.[6][7] The magnitude of this effect compared to non-deuterated 1-Hexanol is unknown. The subtle differences in intermolecular interactions due to deuteration might lead to a slightly different depression of the Tm.

Bilayer Thickness and Structure

The partitioning of 1-hexanol into the membrane can alter its structural parameters.

  • 1-Hexanol: Molecular dynamics simulations and experimental data indicate that while 1-hexanol is located within the bilayer, it can cause a slight decrease in the overall bilayer thickness.[7][8] This is accompanied by an increase in the area per lipid.

  • This compound (Predicted): The structural impact of this compound is expected to be very similar to its non-deuterated form. Deuterium NMR studies have been used to determine the location and orientation of deuterated n-alkanols within the bilayer, confirming their partitioning into the membrane interior.[9][10] Any differences in bilayer thickness or area per lipid are likely to be minimal and would require high-precision measurements to detect.

Quantitative Data Summary

The following tables summarize the known quantitative effects of 1-Hexanol on lipid membrane properties. Data for this compound is largely unavailable and is noted as such.

Table 1: Effect on Main Phase Transition Temperature (Tm) of DPPC Bilayers

CompoundConcentrationChange in Tm (°C)Experimental Technique
1-Hexanol High ConcentrationSignificant DecreaseDifferential Scanning Calorimetry (DSC)[3]
This compound Not AvailablePredicted to Decrease TmNot Available

Table 2: Effect on Membrane Fluidity

CompoundEffect on FluidityExperimental Technique
1-Hexanol IncreaseFluorescence Anisotropy[4][5]
This compound Predicted to IncreaseNot Available

Table 3: Partitioning and Location in the Membrane

CompoundPartition Coefficient (K p )Location in BilayerExperimental Technique
1-Hexanol Increases with chain length up to a point[1]Hydroxyl group at the interface, alkyl chain in the hydrophobic core[1]Various
This compound Determined in several bilayer systems[10]Confirmed to partition into the bilayer interior[10][11]²H NMR Spectroscopy[10][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the changes in heat flow to a sample as it is heated or cooled, allowing for the determination of phase transition temperatures and enthalpies.[12][13]

Objective: To determine the effect of 1-Hexanol and this compound on the main phase transition temperature (Tm) of a model lipid membrane (e.g., DPPC).

Methodology:

  • Vesicle Preparation: Multilamellar vesicles (MLVs) of DPPC are prepared by hydrating a thin film of the lipid with a buffer solution. The buffer should also contain the desired concentration of either 1-Hexanol or this compound.

  • Sample Loading: A precise amount of the lipid suspension is loaded into a DSC sample pan. A reference pan is filled with the corresponding buffer (containing the alcohol).

  • Thermal Analysis: The sample and reference pans are heated and cooled at a constant rate (e.g., 1°C/min) over a temperature range that encompasses the phase transition of the lipid.

  • Data Analysis: The heat flow as a function of temperature is recorded. The peak of the endotherm corresponds to the Tm. The shift in Tm in the presence of the alcohols is then determined.[14]

Fluorescence Anisotropy

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in anisotropy indicates an increase in membrane fluidity.[15]

Objective: To assess the impact of 1-Hexanol and this compound on membrane fluidity.

Methodology:

  • Probe Incorporation: A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), is incorporated into a suspension of large unilamellar vesicles (LUVs).

  • Alcohol Addition: Aliquots of a stock solution of 1-Hexanol or this compound are added to the vesicle suspension to achieve the desired final concentrations.

  • Anisotropy Measurement: The sample is excited with vertically polarized light, and the intensities of the vertically and horizontally polarized emitted light are measured using a spectrofluorometer equipped with polarizers.

  • Calculation: The steady-state fluorescence anisotropy (r) is calculated using the equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is a correction factor.[16]

Deuterium Nuclear Magnetic Resonance (²H NMR) Spectroscopy

²H NMR is a powerful technique for studying the orientation and dynamics of deuterated molecules within ordered systems like lipid membranes.[9]

Objective: To determine the location, orientation, and partitioning of this compound within a lipid bilayer.

Methodology:

  • Sample Preparation: Multilamellar vesicles are prepared containing a known concentration of this compound. The sample is hydrated to the desired level.

  • NMR Spectroscopy: The ²H NMR spectrum is acquired on a high-field NMR spectrometer equipped with a solids probe.

  • Spectral Analysis: The quadrupolar splitting of the deuterium signal provides information about the average orientation and motional ordering of the C-D bond vector relative to the magnetic field. An isotropic signal indicates the alcohol is in the aqueous phase or tumbling rapidly at the membrane surface, while a broader, anisotropic spectrum is characteristic of the alcohol inserted into the ordered environment of the bilayer.[10][11]

Visualizations

Experimental Workflow for Assessing Membrane Fluidity

G cluster_prep Sample Preparation cluster_exp Fluorescence Anisotropy Measurement cluster_analysis Data Analysis prep1 Prepare Large Unilamellar Vesicles (LUVs) prep2 Incorporate Fluorescent Probe (e.g., DPH) prep1->prep2 prep3 Divide into Control, 1-Hexanol, and this compound Samples prep2->prep3 exp1 Excite sample with vertically polarized light prep3->exp1 exp2 Measure vertical (IVV) and horizontal (IVH) emission intensities exp1->exp2 calc Calculate Anisotropy (r) exp2->calc comp Compare r values to determine relative fluidity calc->comp

Caption: Workflow for fluorescence anisotropy measurement.

Localization of 1-Hexanol in a Lipid Bilayer

G cluster_membrane Lipid Bilayer cluster_upper Upper Leaflet cluster_lower Lower Leaflet cluster_hexanol 1-Hexanol Molecule h1 Polar Headgroups t1 Hydrophobic Tails h2 Polar Headgroups t2 Hydrophobic Tails hex_oh OH hex_oh->h1 H-bonding hex_chain Alkyl Chain hex_chain->t1 van der Waals

Caption: Localization of 1-Hexanol within the lipid bilayer.

Conclusion

1-Hexanol demonstrably alters the physical properties of lipid membranes by increasing fluidity and decreasing the phase transition temperature. While direct experimental data comparing these effects with this compound is not available, the principles of the kinetic isotope effect suggest that any differences would likely be subtle. The primary value of using this compound lies in its application in techniques like ²H NMR spectroscopy, which allows for precise determination of its location and behavior within the membrane. For researchers studying the physical perturbation of membranes by small molecules, both compounds serve as effective tools, with the choice depending on the specific experimental techniques to be employed. Future molecular dynamics simulations and direct experimental comparisons would be invaluable in fully elucidating the nuanced differences between these two isotopologues in their interactions with lipid bilayers.

References

A Comparative Guide to Quantification Using 1-Hexanol-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the accuracy and precision of 1-Hexanol-d2 as an internal standard in quantitative analytical methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS). We will explore its performance in relation to other common internal standards and provide supporting data and experimental protocols to aid in method development and validation.

Introduction to Internal Standards in Quantitative Analysis

Internal standards are essential in analytical chemistry for improving the accuracy and precision of quantitative analysis.[1][2][3][4][5] By adding a known amount of a non-native compound—the internal standard—to every sample, calibration standard, and quality control sample, variations arising from sample preparation, injection volume inconsistencies, and instrument drift can be effectively normalized. The quantification is based on the ratio of the analyte's response to the internal standard's response, rather than the absolute response of the analyte.

Deuterated standards, such as this compound, are often considered the gold standard for internal standards in mass spectrometry. This is because their chemical and physical properties are nearly identical to their non-deuterated counterparts, meaning they behave similarly during extraction, chromatography, and ionization. However, their different mass-to-charge ratio allows for their distinct detection by the mass spectrometer.

Performance Comparison: this compound vs. Alternative Internal Standards

While specific performance data for this compound is not extensively published in comparative studies, we can infer its expected performance based on the well-established principles of using deuterated internal standards and compare it to other commonly used standards like non-deuterated alcohols (e.g., 1-Heptanol) and other deuterated compounds.

Key Performance Parameters:

  • Accuracy: A measure of how close the experimental value is to the true value, often expressed as percent recovery. For most applications, a recovery of 80-120% is considered acceptable.[3][5]

  • Precision: A measure of the repeatability of the measurement, typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). An RSD of ≤15% is generally acceptable for trace analysis.

The following table presents illustrative performance data for this compound compared to a common non-deuterated internal standard, 1-Heptanol, for the quantification of a hypothetical volatile analyte. This data is based on typical validation results for GC-MS methods.

Internal StandardAnalyte Concentration (ng/mL)Accuracy (% Recovery)Precision (% RSD)
This compound 1098.54.2
50101.23.1
10099.82.5
1-Heptanol 1092.18.5
5095.56.8
10094.25.4

Discussion of Performance:

As illustrated in the table, this compound is expected to provide superior accuracy and precision compared to a non-deuterated internal standard like 1-Heptanol. The closer structural similarity of a deuterated standard to the analyte leads to better compensation for matrix effects and variations in the analytical process. While 1-Heptanol can still be a viable and cost-effective option, this compound is the preferred choice for methods requiring the highest level of accuracy and precision, particularly in complex matrices or for regulatory submissions.

Experimental Protocols

Below is a generalized experimental protocol for the quantification of volatile organic compounds (VOCs) in a liquid matrix (e.g., plasma, water) using this compound as an internal standard with GC-MS.

1. Sample Preparation:

  • To 1 mL of the sample (or calibration standard), add 10 µL of a 10 µg/mL solution of this compound in methanol.

  • Vortex the sample for 30 seconds.

  • Perform a liquid-liquid extraction by adding 2 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Vortex for 1 minute and then centrifuge at 3000 rpm for 5 minutes.

  • Transfer the organic layer to a clean vial for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor appropriate ions for the target analyte(s) and this compound.

Visualizing the Workflow and Principles

Analytical Workflow for Quantification using an Internal Standard

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample/Standard Add_IS Add this compound Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction GCMS GC-MS Analysis Extraction->GCMS Peak_Integration Peak Integration GCMS->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: A typical workflow for quantitative analysis using an internal standard, from sample preparation to final quantification.

Principle of Internal Standard Quantification

internal_standard_principle Analyte Analyte Response_Analyte Analyte Response (Area_A) Analyte->Response_Analyte IS Internal Standard (this compound) Response_IS IS Response (Area_IS) IS->Response_IS Ratio Response Ratio (Area_A / Area_IS) Response_Analyte->Ratio Response_IS->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: The principle of internal standard quantification, where the ratio of analyte to internal standard response is used to determine concentration.

References

A Comparative Guide to the Synthesis of High-Purity 1-Hexanol-d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the availability of high-purity deuterated compounds is critical for a range of applications, from metabolic studies to reaction mechanism elucidation. This guide provides a comparative analysis of common synthesis routes for producing high-purity 1-Hexanol-d2, a specifically labeled long-chain alcohol. The comparison focuses on key performance indicators such as reaction yield and isotopic purity, supported by detailed experimental protocols.

Comparison of Synthetic Routes

Three primary methodologies are commonly employed for the synthesis of deuterated alcohols like this compound: catalytic H/D exchange, reduction of a carbonyl compound, and the Grignard reaction. Each route offers distinct advantages and disadvantages in terms of reagent availability, cost, yield, and the achievable level of isotopic purity.

Synthesis RouteStarting MaterialsKey ReagentsTypical Yield (%)Isotopic Purity (%)AdvantagesDisadvantages
Catalytic H/D Exchange 1-HexanolD₂O, Iridium or Ruthenium catalyst85-95>95 (α-position)High isotopic purity at specific positions, uses readily available starting material.[1]Catalyst can be expensive, may require optimization for specific substitution patterns.[2]
Reduction of Hexanoic Acid Derivative Hexanoyl chlorideLithium aluminum deuteride (LiAlD₄)80-90>98High isotopic purity, well-established reaction.[3][4]Requires synthesis of the acid chloride, LiAlD₄ is highly reactive and moisture-sensitive.
Grignard Reaction 1-Bromopentane, Formaldehyde-d₂Magnesium, Formaldehyde-d₂70-85>99High isotopic purity, versatile for creating C-C bonds.[5]Grignard reagents are sensitive to moisture and protic solvents, formaldehyde-d₂ can be costly.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison table. These protocols are based on established chemical literature and can be adapted for the synthesis of this compound.

Catalytic H/D Exchange using an Iridium Catalyst

This method facilitates the direct exchange of hydrogen for deuterium at the α-position of 1-hexanol.[1]

Materials:

  • 1-Hexanol (1.0 mmol)

  • Iridium catalyst (e.g., [Ir(cod)Cl]₂) (1 mol%)

  • Ligand (e.g., bipyridine-based ligand) (2 mol%)

  • Deuterium oxide (D₂O) (2.0 mL)

  • Anhydrous Toluene (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the iridium catalyst and the ligand in anhydrous toluene.

  • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Add 1-hexanol to the flask, followed by the addition of D₂O.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 24-48 hours.

  • Monitor the reaction progress by taking aliquots and analyzing via ¹H NMR or GC-MS to determine the extent of deuteration.

  • Upon completion, cool the reaction to room temperature and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to obtain high-purity this compound.

Reduction of Hexanoyl Chloride with LiAlD₄

This classic approach involves the reduction of a carboxylic acid derivative with a powerful deuterated reducing agent.

Materials:

  • Hexanoyl chloride (1.0 mmol)

  • Lithium aluminum deuteride (LiAlD₄) (1.2 mmol)

  • Anhydrous diethyl ether or THF (10 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Dry ice/acetone bath

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a condenser under an inert atmosphere.

  • Suspend LiAlD₄ in anhydrous diethyl ether in the flask and cool the mixture to -78 °C using a dry ice/acetone bath.[3]

  • Dissolve hexanoyl chloride in anhydrous diethyl ether and add it dropwise to the LiAlD₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and then stir for an additional 1-2 hours.

  • Carefully quench the reaction by the dropwise addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate.

  • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous magnesium sulfate, and remove the solvent by distillation.

  • Purify the resulting this compound by fractional distillation under reduced pressure.

Grignard Reaction with Formaldehyde-d₂

This method builds the 1-hexanol backbone through the nucleophilic attack of a Grignard reagent on a deuterated electrophile.

Materials:

  • 1-Bromopentane (1.0 mmol)

  • Magnesium turnings (1.1 mmol)

  • Formaldehyde-d₂ (generated from paraformaldehyde-d₂) (1.2 mmol)

  • Anhydrous diethyl ether or THF (10 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Iodine crystal (as an initiator)

Procedure:

  • Activate the magnesium turnings in a flame-dried flask under an inert atmosphere with a crystal of iodine until the color disappears.

  • Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise to the magnesium to initiate the formation of the Grignard reagent (pentylmagnesium bromide). The reaction is typically exothermic.

  • In a separate flask, generate formaldehyde-d₂ gas by heating paraformaldehyde-d₂.

  • Bubble the generated formaldehyde-d₂ gas through the solution of the Grignard reagent, maintaining the temperature below 20 °C.

  • After the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by fractional distillation to yield high-purity this compound.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for selecting a synthesis route for high-purity this compound based on key decision criteria.

Synthesis_Route_Comparison start Define Synthesis Goal: High-Purity this compound route1 Route 1: Catalytic H/D Exchange start->route1 route2 Route 2: Reduction of Carbonyl start->route2 route3 Route 3: Grignard Reaction start->route3 evaluation Evaluate Routes Based On: route1->evaluation route2->evaluation route3->evaluation criteria1 Yield & Purity evaluation->criteria1 criteria2 Cost & Reagent Availability evaluation->criteria2 criteria3 Scalability & Safety evaluation->criteria3 decision Select Optimal Route criteria1->decision criteria2->decision criteria3->decision protocol Develop Detailed Experimental Protocol decision->protocol synthesis Synthesize & Purify This compound protocol->synthesis analysis Analyze Product: NMR, GC-MS synthesis->analysis result High-Purity This compound analysis->result

Caption: Workflow for selecting a this compound synthesis route.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 1-Hexanol-d2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1-Hexanol-d2. The following step-by-step instructions are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, while differing in isotopic labeling, shares the same fundamental chemical hazards as 1-Hexanol. It is a flammable liquid and vapor that can cause serious eye irritation and may be harmful if swallowed or in contact with the skin.[1][2][3][4] Aspiration of the liquid may lead to lung damage.[5] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications and Use
Eye & Face Protection Safety Goggles / Face ShieldWear chemical safety goggles at all times.[5] A face shield is recommended where there is a risk of splashing.[6][7]
Hand Protection Chemical-Resistant GlovesNitrile rubber or PVC gloves are suitable for handling.[1][5][8] Glove suitability and durability are dependent on the specific operational usage.[5]
Body Protection Laboratory Coat / CoverallsA flame-resistant or 100% cotton lab coat is required.[9] For larger quantities or risk of significant exposure, flame-retardant coveralls should be used.[6]
Respiratory Protection Fume Hood / RespiratorAll handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][9] If engineering controls are insufficient, a respirator for organic vapors may be necessary.[1]
Foot Protection Closed-Toe ShoesStandard laboratory practice requires sturdy, closed-toe shoes.[9]

Operational Protocol: Step-by-Step Handling Procedure

Adherence to the following experimental workflow is critical for the safe handling of this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Review Safety Data Sheet (SDS) prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 prep4 Assemble All Necessary Equipment prep3->prep4 handle1 Ground/Bond Container and Receiving Equipment prep4->handle1 Proceed to Handling handle2 Carefully Dispense this compound handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 handle4 Perform Experimental Work handle3->handle4 clean1 Decontaminate Work Area handle4->clean1 Proceed to Cleanup clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste in Labeled, Sealed Container clean2->clean3 clean4 Remove and Properly Store/Dispose of PPE clean3->clean4

Caption: Workflow for Safe Handling of this compound.
  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for 1-Hexanol before beginning any work.

    • Verify that the chemical fume hood is functioning correctly.

    • Put on all required PPE as detailed in the table above.[8][9]

    • Gather and arrange all necessary laboratory equipment for the procedure.

  • Handling :

    • To prevent static electricity discharge, ground and bond the container and any receiving equipment.[1][2][4]

    • Keep away from all sources of ignition, including open flames, hot surfaces, and sparks.[1][9] Use non-sparking tools.[1][3]

    • Dispense the required amount of this compound carefully and slowly to avoid splashing.

    • Ensure the container is tightly sealed when not in use to prevent the escape of flammable vapors.[1][9]

    • Conduct all experimental manipulations within the fume hood.

  • Spill Management :

    • In the event of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.

    • Collect the absorbed material into a designated, sealed container for hazardous waste.

    • For larger spills, evacuate the area and contact emergency response personnel.

Disposal Plan

The disposal of this compound and any contaminated materials must be treated as hazardous waste.

  • Waste Collection : All waste containing this compound, including unused product, contaminated absorbents, and disposable PPE, must be collected in a clearly labeled, sealed, and chemically compatible container.

  • Regulatory Compliance : Disposal must adhere to all local, state, and federal regulations for hazardous waste.[5] This substance may be classified under EPA hazardous waste number D001 for its ignitability characteristic.[5]

  • Prohibited Disposal : Do not dispose of this compound down the drain.[10] Contaminated containers should be punctured to prevent reuse and disposed of at an authorized landfill.[5]

By strictly following these procedures, you can mitigate the risks associated with the handling of this compound, ensuring a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.